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Lyplal1-IN-1

Cat. No.: B12433669
M. Wt: 539.6 g/mol
InChI Key: OWBNMAVVNDAXQY-RPBOFIJWSA-N
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Description

Lyplal1-IN-1 is a investigational compound designed to selectively inhibit Lysophospholipase-like 1 (LYPLAL1), a serine hydrolase with emerging roles in cellular metabolism and signaling. Research indicates that LYPLAL1 enzyme activity is modulated during metabolic stress and appears to play a role in hepatic glucose metabolism, potentially regulating gluconeogenesis and glycolysis . Furthermore, studies have linked LYPLAL1 to fat distribution and various metabolic traits in genome-wide association studies (GWAS) . Interestingly, while LYPLAL1 itself has been investigated in metabolic pathways, its adjacent non-coding RNA, LYPLAL1-DT, has been implicated in promoting multi-drug resistance in small cell lung cancer (SCLC) by modulating apoptosis and autophagy . Inhibition of LYPLAL1 has also been shown to enhance cGAS-mediated innate immune signaling, suggesting potential applications in bolstering anti-tumor immunotherapies . This compound provides researchers with a valuable chemical tool to probe the complex physiological functions of LYPLAL1, investigate its role in metabolic disorders, cancer chemoresistance, and immune signaling, and validate it as a therapeutic target. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29N7O4 B12433669 Lyplal1-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H29N7O4

Molecular Weight

539.6 g/mol

IUPAC Name

(2R,3R)-1-[3-[4-(2-morpholin-4-ylpyrimidin-5-yl)phenyl]-1,2,4-triazole-1-carbonyl]-2-phenylpiperidine-3-carboxylic acid

InChI

InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1

InChI Key

OWBNMAVVNDAXQY-RPBOFIJWSA-N

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O

Canonical SMILES

C1CC(C(N(C1)C(=O)N2C=NC(=N2)C3=CC=C(C=C3)C4=CN=C(N=C4)N5CCOCC5)C6=CC=CC=C6)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lyplal1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyplal1-IN-1 is a potent and selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1), a serine hydrolase implicated in metabolic regulation and innate immunity. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important chemical probe.

Introduction to LYPLAL1

Lysophospholipase-like 1 (LYPLAL1) is a member of the α/β-hydrolase superfamily.[1] While initially of uncharacterized metabolic function, recent studies have identified it as a palmitoyl thioesterase. This enzymatic activity involves the removal of palmitate groups from cysteine residues on substrate proteins, a post-translational modification known as S-palmitoylation. This process is crucial for regulating protein localization, stability, and protein-protein interactions.

LYPLAL1 has been genetically linked to fat distribution and nonalcoholic fatty liver disease.[2][3] Functionally, it has been demonstrated to play a significant role in two key cellular processes: hepatic glucose metabolism and the innate immune response through the cGAS-STING pathway.

Mechanism of Action of this compound

This compound, also referred to as Compound 11 in some literature, is a small molecule inhibitor designed for high potency and selectivity against LYPLAL1.[4] Its mechanism of action is characterized by the formation of a covalent bond with the active site of the enzyme, leading to its irreversible inhibition.

Covalent Inhibition of the LYPLAL1 Active Site

The catalytic activity of LYPLAL1, like other serine hydrolases, relies on a catalytic triad within its active site. This compound acts as a suicide inhibitor by covalently modifying the catalytic serine residue (Ser-124) in the LYPLAL1 active site.[5] This modification involves the formation of a stable adduct, rendering the enzyme catalytically inactive. The high reactivity of the inhibitor is conferred by a strained ring system that is susceptible to nucleophilic attack by the active site serine.

Modulation of Cellular Signaling Pathways

By inhibiting LYPLAL1, this compound instigates significant changes in downstream signaling pathways.

A critical function of LYPLAL1 is the depalmitoylation of cyclic GMP-AMP synthase (cGAS) at cysteine residues 404 and 405.[1] Palmitoylation at these sites prevents the dimerization and activation of cGAS. By inhibiting LYPLAL1, this compound prevents the removal of these palmitate groups, which in turn promotes cGAS dimerization and its activation upon binding to cytosolic double-stranded DNA (dsDNA). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to the stimulator of interferon genes (STING) on the endoplasmic reticulum. This initiates a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines, thus amplifying the innate immune response.[1]

In hepatocytes, the inhibition of LYPLAL1 by this compound leads to a notable increase in glucose production.[2][6] While the precise molecular mechanism linking LYPLAL1 inhibition to increased gluconeogenesis is still under investigation, this effect highlights a role for LYPLAL1 in the regulation of hepatic glucose homeostasis.

Quantitative Data

The potency and selectivity of this compound have been quantitatively assessed through various biochemical assays.

ParameterValueEnzymeAssay TypeReference
IC50 0.006 µMHuman LYPLAL1In-gel Activity-Based Protein Profiling (ABPP)[4][7]
Selectivity > 50 µMHuman CES1In-gel Activity-Based Protein Profiling (ABPP)[8]

Signaling Pathways and Experimental Workflows

LYPLAL1-mediated Regulation of the cGAS-STING Pathway

The following diagram illustrates the role of LYPLAL1 in the cGAS-STING signaling pathway and the effect of this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA dsDNA cGAS_inactive cGAS (Palmitoylated) dsDNA->cGAS_inactive binds cGAS_active cGAS Dimer (Active) cGAS_inactive->cGAS_active Dimerization & Activation cGAMP cGAMP cGAS_active->cGAMP produces LYPLAL1 LYPLAL1 LYPLAL1->cGAS_active Depalmitoylates (Inhibits activation) Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1 Inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_genes Type I Interferon Gene Expression IRF3->IFN_genes translocates & activates

Figure 1: LYPLAL1 in cGAS-STING signaling and this compound's effect.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the activity of enzymes within a complex biological sample. The following diagram outlines the workflow for competitive ABPP to determine the potency and selectivity of this compound.

ABPP_Workflow proteome Proteome Lysate incubation Incubate with This compound (or DMSO) proteome->incubation probe_labeling Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Rhodamine) incubation->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page gel_imaging In-gel Fluorescence Scanning sds_page->gel_imaging analysis Quantify Band Intensity (LYPLAL1 activity) gel_imaging->analysis

Figure 2: Workflow for Activity-Based Protein Profiling of this compound.
Experimental Workflow: Hepatocyte Glucose Production Assay

This workflow describes the key steps in assessing the effect of this compound on glucose production in primary hepatocytes.

Glucose_Production_Workflow plate_hepatocytes Plate Primary Hepatocytes starvation Starve cells in Glucose-free Medium plate_hepatocytes->starvation treatment Treat with this compound (or vehicle control) in -free medium with gluconeogenic precursors starvation->treatment incubation Incubate for a defined period treatment->incubation collect_media Collect Culture Medium incubation->collect_media glucose_assay Measure Glucose Concentration (e.g., colorimetric assay) collect_media->glucose_assay normalize Normalize to Cellular Protein Content glucose_assay->normalize

Figure 3: Workflow for Hepatocyte Glucose Production Assay.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from methodologies used to characterize serine hydrolase inhibitors.

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein in 50 µL) and incubate with varying concentrations of this compound (or a vehicle control, typically DMSO) for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

  • SDS-PAGE: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • In-gel Fluorescence Scanning: Visualize the probe-labeled enzymes directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the reporter tag.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to LYPLAL1. The reduction in band intensity in the presence of this compound compared to the vehicle control indicates the degree of inhibition. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Hepatocyte Glucose Production Assay

This protocol outlines a general procedure for measuring glucose output from primary hepatocytes.

  • Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to adhere and form a monolayer.

  • Starvation: Wash the cells with PBS and then incubate in a glucose-free, phenol red-free medium (e.g., DMEM) supplemented with gluconeogenic precursors (e.g., lactate and pyruvate) for a period of 6-8 hours to deplete intracellular glycogen stores.

  • Treatment: Replace the starvation medium with fresh glucose-free medium containing the gluconeogenic precursors and the desired concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24 hours to allow for glucose production.

  • Sample Collection: Collect the culture medium for glucose measurement. Lyse the cells in a suitable buffer (e.g., RIPA buffer) to determine the total protein content for normalization.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase or similar colorimetric/fluorometric assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the measured glucose concentration to the total cellular protein content in each well to account for any variations in cell number.

cGAS Palmitoylation Assay (Acyl-RAC)

The Acyl-Resin Assisted Capture (Acyl-RAC) assay is a common method to assess protein palmitoylation.

  • Cell Lysis and Thioester Blockage: Lyse cells expressing the protein of interest (e.g., cGAS) in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups on cysteine residues.

  • Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds linking palmitate groups to cysteine residues, exposing the previously palmitoylated cysteines. A parallel control sample is treated with a salt solution (e.g., NaCl) instead of hydroxylamine.

  • Thiol-reactive Resin Capture: Incubate the hydroxylamine-treated and control lysates with a thiol-reactive resin (e.g., thiopropyl sepharose). The newly exposed thiol groups on the previously palmitoylated proteins will bind to the resin.

  • Washing: Thoroughly wash the resin to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the resin using a reducing agent (e.g., DTT or β-mercaptoethanol). Analyze the eluates by western blotting using an antibody specific for the protein of interest (e.g., anti-cGAS). An enrichment of the protein in the hydroxylamine-treated sample compared to the control indicates that the protein was palmitoylated.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of LYPLAL1. Its mechanism of action as a potent and selective covalent inhibitor has been well-characterized, revealing the critical functions of LYPLAL1 in both innate immunity and hepatic glucose metabolism. The detailed experimental protocols and workflows provided herein serve as a guide for researchers aiming to further elucidate the biological significance of LYPLAL1 and to explore the therapeutic potential of its inhibition.

References

An In-depth Technical Guide to Lysophospholipase-Like 1 (LYPLAL1): Function, Substrates, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophospholipase-Like 1 (LYPLAL1) is a serine hydrolase with emerging significance in cellular signaling, metabolism, and immunology. Initially identified through genome-wide association studies linking it to metabolic traits, LYPLAL1 has been characterized as a palmitoyl thioesterase responsible for the depalmitoylation of key protein substrates. This guide provides a comprehensive overview of LYPLAL1's enzymatic function, its known substrates, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity and identifying its substrates are provided, alongside quantitative data and visualizations to facilitate a deeper understanding of its biological roles and to support its exploration as a potential therapeutic target.

Core Function of LYPLAL1: A Palmitoyl Thioesterase

LYPLAL1, also known as Lysophospholipase-Like Protein 1, is a member of the α/β-hydrolase superfamily.[1] Contrary to its name, it does not exhibit significant lysophospholipase or triacylglycerol lipase activity.[2][3] Instead, LYPLAL1 functions as a palmitoyl thioesterase (EC 3.1.2.22), catalyzing the removal of palmitate groups from cysteine residues on specific protein substrates.[4][5] This depalmitoylation activity is a critical post-translational modification that can alter a protein's localization, activity, and stability.

The crystal structure of LYPLAL1 reveals a shallow active site, which explains its substrate preference for short-chain acyl groups and its inability to accommodate the long-chain fatty acids of phospholipids or triglycerides.[2][5] This structural feature distinguishes it from other acyl-protein thioesterases like APT1 (LYPLA1), which can depalmitoylate proteins with long-chain lipid modifications.[2][6]

Confirmed and Putative Substrates of LYPLAL1

The identification of bona fide physiological substrates is crucial to understanding the cellular roles of LYPLAL1. To date, two proteins have been confirmed as direct substrates:

  • Cyclic GMP-AMP Synthase (cGAS): LYPLAL1 mediates the depalmitoylation of cGAS, a key sensor of cytosolic DNA.[5][7] Palmitoylation of cGAS is essential for its dimerization and activation. By removing the palmitate group, LYPLAL1 negatively regulates the cGAS-STING innate immunity pathway.[4][7]

  • Calcium-activated potassium channel subunit alpha-1 (KCNMA1): LYPLAL1 has been shown to depalmitoylate the large-conductance calcium-activated potassium channel (BK channel), KCNMA1.[5][8] This post-translational modification is implicated in regulating the channel's activity.

Genome-wide association studies (GWAS) have linked polymorphisms near the LYPLAL1 gene to a range of metabolic phenotypes, including waist-to-hip ratio, fat distribution, and non-alcoholic fatty liver disease (NAFLD).[1][6][9][10] These associations suggest the existence of other, as-yet-unidentified substrates involved in metabolic regulation.

Signaling Pathways Modulated by LYPLAL1

LYPLAL1's enzymatic activity has significant implications for at least two major signaling pathways:

The cGAS-STING Innate Immunity Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of foreign or misplaced DNA in the cytoplasm. Upon binding to double-stranded DNA (dsDNA), cGAS is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines.

LYPLAL1 acts as a negative regulator of this pathway by depalmitoylating cGAS.[7] Palmitoylation is required for cGAS dimerization and subsequent activation.[7] By removing this lipid modification, LYPLAL1 prevents cGAS activation and dampens the downstream inflammatory response.[4][7]

cGAS_STING_Pathway LYPLAL1 Regulation of the cGAS-STING Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA dsDNA cGAS cGAS (Palmitoylated) dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes LYPLAL1 LYPLAL1 LYPLAL1->cGAS Depalmitoylates STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription ABPP_Workflow General Workflow for LYPLAL1 Substrate Identification using ABPP start Cell/Tissue Lysate treatment Incubate with LYPLAL1 Inhibitor or Vehicle start->treatment probe Add Serine Hydrolase Probe (e.g., FP-Biotin) treatment->probe enrich Streptavidin Affinity Purification probe->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms analysis Quantitative Proteomic Analysis (Identify proteins with reduced labeling in inhibitor-treated sample) lcms->analysis end Candidate LYPLAL1 Substrates analysis->end

References

The Structure-Activity Relationship of Lyplal1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lyplal1-IN-1, a selective and covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1). LYPLAL1 is a serine hydrolase implicated in metabolic processes, with genetic links to fat distribution, waist-to-hip ratio, and nonalcoholic fatty liver disease.[1][2][3][4] The development of potent and selective inhibitors like this compound is crucial for elucidating the biological functions of LYPLAL1 and for its potential validation as a therapeutic target.[5]

Core Data Presentation: Structure-Activity Relationship of LYPLAL1 Inhibitors

The following table summarizes the SAR data for a series of compounds that led to the discovery of this compound (referred to as compound 11 in the source literature). The data highlights the impact of chemical modifications on the inhibitory potency against human recombinant LYPLAL1 and the off-target carboxylesterase 1 (CES1).

CompoundStructureLYPLAL1 IC50 (μM)CES1 IC50 (μM)
1 (S)-2-phenylpiperidine-1-carbonyl core with a triazole urea>100.01
2 (R)-2-phenylpiperidine-1-carbonyl core with a triazole urea and carboxylic acid0.050.005
3 Replacement of carboxylic acid in 2 with dimethylsulfonamide0.0180.005
4 1,2,4-triazole modification of 3 0.0360.005
5 Replacement of the terminal group in 4 with a pyridyl group0.0350.005
6 Morpholinopyrimidine sidechain addition to 4 0.0150.005
11 (this compound) Optimized lead compound0.006 >10

Data sourced from "Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism".[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

Recombinant Protein Expression and Purification

Human LYPLAL1 (residues 1-247) and CES1 (residues 29-567) were cloned into a pET28a vector containing an N-terminal His6-tag and a TEV protease cleavage site. The proteins were expressed in E. coli BL21(DE3) cells.

  • Cell Culture and Induction: Cells were grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-20 hours.

  • Lysis: Cell pellets were resuspended in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5% CHAPS, 10 mM imidazole, 1 mM TCEP) and lysed by sonication.

  • Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP).

  • Elution and Tag Cleavage: The His6-tagged protein was eluted with elution buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 300 mM imidazole, 1 mM TCEP). The His6-tag was cleaved by incubation with TEV protease overnight at 4°C during dialysis against dialysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP).

  • Final Purification: The cleaved protein was passed through a second Ni-NTA column to remove the His6-tag and any uncleaved protein. The flow-through containing the purified protein was collected and further purified by size-exclusion chromatography.

Biochemical Assay for Inhibitor Potency (IC50 Determination)

The inhibitory potency of the compounds was determined using a fluorogenic substrate.

  • Enzyme and Inhibitor Preparation: Recombinant human LYPLAL1 or CES1 was diluted in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA). The test compounds were serially diluted in DMSO.

  • Incubation: The enzyme solution was pre-incubated with the test compounds (or DMSO vehicle control) for 30 minutes at room temperature in a 384-well plate.

  • Substrate Addition: The enzymatic reaction was initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl acetate.

  • Fluorescence Measurement: The fluorescence intensity was measured every minute for 30 minutes using a plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

  • Data Analysis: The rate of reaction was calculated from the linear portion of the fluorescence curve. IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm target engagement in a cellular context.

  • Cell Treatment: Human hepatocytes were treated with this compound or vehicle (DMSO) for 1 hour.

  • Heating: The cell suspensions were divided into aliquots and heated at different temperatures for 3 minutes.

  • Lysis and Protein Quantification: The cells were lysed by freeze-thaw cycles. The soluble fraction was collected after centrifugation, and the protein concentration was determined.

  • Western Blot Analysis: Equal amounts of protein from the soluble fraction of each sample were subjected to SDS-PAGE and western blotting using an antibody specific for LYPLAL1.

  • Data Analysis: The band intensities were quantified, and the melting curves were generated by plotting the amount of soluble LYPLAL1 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed role of LYPLAL1 in hepatic glucose metabolism and the mechanism of its inhibition by this compound.

LYPLAL1_Pathway cluster_cell Hepatocyte LYPLAL1 LYPLAL1 Metabolic_Product Metabolic Product(s) LYPLAL1->Metabolic_Product Metabolic_Substrate Endogenous Substrate(s) Metabolic_Substrate->LYPLAL1 Hydrolysis Gluconeogenesis Gluconeogenesis Metabolic_Product->Gluconeogenesis Modulates Glucose Glucose Gluconeogenesis->Glucose Production Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1 Covalent Inhibition

Caption: Proposed role of LYPLAL1 in hepatic glucose metabolism.

Experimental Workflow for SAR Studies

This diagram outlines the workflow employed for the structure-activity relationship studies of LYPLAL1 inhibitors.

SAR_Workflow Start Initial Hit Compound Synthesis Chemical Synthesis of Analogs Start->Synthesis Biochemical_Assay Biochemical Assay (LYPLAL1 & CES1 IC50) Synthesis->Biochemical_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Cell_Assay Cellular Target Engagement (CETSA) Lead_Optimization->Cell_Assay Final_Compound This compound Cell_Assay->Final_Compound

Caption: Workflow for the SAR-driven discovery of this compound.

Logical Relationships in SAR

The following diagram illustrates the key logical relationships between chemical modifications and their impact on LYPLAL1 and CES1 inhibition.

SAR_Logic node1 (R)-2-phenylpiperidine Core + Potency vs (S) node5 {Optimized Linker & Sidechain | + High LYPLAL1 Potency + High Selectivity over CES1} node1->node5 node2 Biaryl Sidechain Modification - Minimal effect on CES1 + Modulates LYPLAL1 potency node2->node5 node3 1,2,4-Triazole - Diminished LYPLAL1 activity + Simplified synthesis node3->node2 node4 Morpholinopyrimidine + Most potent biaryl sidechain node4->node2

Caption: Key structural modifications and their impact on inhibitor activity.

References

Unveiling the Metabolic and Immune Regulatory Roles of LYPLAL1: A Technical Guide to Pathways Modulated by its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with emerging significance in metabolic regulation and innate immunity. Initially identified through genome-wide association studies (GWAS) linking it to metabolic traits such as central obesity, non-alcoholic fatty liver disease (NAFLD), and waist-to-hip ratio, its precise biological functions have been the subject of intensive research. This technical guide provides an in-depth overview of the core biological pathways modulated by LYPLAL1 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets in metabolic and inflammatory diseases.

Core Biological Pathways Modulated by LYPLAL1 Inhibition

LYPLAL1's enzymatic activity, most recently characterized as a palmitoyl thioesterase, positions it as a critical regulator of protein function through post-translational modification. Inhibition of LYPLAL1 has been shown to impact three primary signaling pathways: hepatic glucose metabolism, insulin signaling in adipocytes, and the cGAS-STING innate immune pathway.

Regulation of Hepatic Glucose Metabolism

Selective inhibition of LYPLAL1 in hepatocytes has been demonstrated to increase glucose production.[1][2][3][4][5] This suggests that LYPLAL1 plays a role in suppressing hepatic glucose output. Further studies indicate that LYPLAL1 may act by negatively regulating gluconeogenesis and promoting glycolysis.[6][7] The precise molecular targets of LYPLAL1 within these pathways are an active area of investigation.

Modulation of Insulin Signaling in Adipocytes

In human adipocytes, LYPLAL1 appears to be a positive regulator of insulin signaling. Knockout of the LYPLAL1 gene in this cell type leads to a reduction in insulin-induced phosphorylation of AKT2, a key downstream effector in the insulin signaling cascade, and a subsequent decrease in glucose uptake.[8] These findings suggest that inhibiting LYPLAL1 could potentially impair insulin sensitivity in fat cells. However, it is noteworthy that in vivo studies in mice have yielded conflicting results, with one study showing normal insulin and glucose tolerance in LYPLAL1 knockout mice, highlighting the complexity of its systemic metabolic role.[9]

Enhancement of the cGAS-STING Innate Immune Pathway

A recent and significant discovery has implicated LYPLAL1 as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. LYPLAL1 has been shown to depalmitoylate cyclic GMP-AMP synthase (cGAS), an essential post-translational modification for its activation.[10][11] By removing this lipid modification, LYPLAL1 inhibits cGAS dimerization and its subsequent activation of the STING pathway. Consequently, inhibition of LYPLAL1 enhances the cGAS-mediated innate immune response, pointing to its potential as a therapeutic target for boosting anti-tumor and anti-viral immunity.[10][12][13]

Quantitative Data on LYPLAL1 Modulation

The following tables summarize the key quantitative findings from studies on LYPLAL1 inhibition and knockout.

Parameter Model System Effect of LYPLAL1 Inhibition/Knockout Quantitative Value Reference
IC50 of Inhibitor Recombinant LYPLAL1Inhibition of enzymatic activity by "compound 1"~5 µM[14]
Body Weight Female mice on high-fat, high-sucrose dietReduction in body weight in knockout vs. wild-type~16% decrease (25.09 g vs 29.95 g)[15]
Fat Mass Female mice on high-fat, high-sucrose dietReduction in fat mass in knockout vs. wild-type~40% decrease (5.61 g vs 9.36 g)[15]
Lean Tissue Mass Female mice on high-fat, high-sucrose dietRelative increase in lean tissue percentageData suggests a relative increase due to fat mass loss[15]
AKT Phosphorylation Insulin-stimulated adipocytesGeneral increase in response to insulinUp to ~3-fold increase observed in some studies[16]

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the complex biological processes influenced by LYPLAL1, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

LYPLAL1_Hepatic_Glucose_Metabolism cluster_inhibition LYPLAL1 Inhibition cluster_pathway Hepatic Cell LYPLAL1_Inhibitor LYPLAL1 Inhibitor LYPLAL1 LYPLAL1 LYPLAL1_Inhibitor->LYPLAL1 inhibits Gluconeogenesis Gluconeogenesis LYPLAL1->Gluconeogenesis inhibition Glycolysis Glycolysis LYPLAL1->Glycolysis activation Glucose_Production Hepatic Glucose Production Gluconeogenesis->Glucose_Production Glycolysis->Glucose_Production consumption

Figure 1: LYPLAL1's role in hepatic glucose metabolism.

LYPLAL1_Insulin_Signaling cluster_adipocyte Adipocyte cluster_inhibition LYPLAL1 Inhibition/Knockout Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K AKT2 AKT2 PI3K->AKT2 pAKT2 p-AKT2 (Active) AKT2->pAKT2 phosphorylation Glucose_Uptake Glucose Uptake pAKT2->Glucose_Uptake promotes LYPLAL1 LYPLAL1 LYPLAL1->AKT2 positively regulates phosphorylation LYPLAL1_KO LYPLAL1 Knockout LYPLAL1_KO->LYPLAL1 removes

Figure 2: LYPLAL1's influence on insulin signaling in adipocytes.

LYPLAL1_cGAS_STING_Pathway cluster_cell Cytosol cluster_inhibition LYPLAL1 Inhibition dsDNA Cytosolic dsDNA cGAS_palmitoylated Palmitoylated cGAS dsDNA->cGAS_palmitoylated senses cGAS_inactive cGAS (inactive) cGAS_inactive->cGAS_palmitoylated palmitoylation cGAS_palmitoylated->cGAS_inactive depalmitoylation cGAS_active Active cGAS Dimer cGAS_palmitoylated->cGAS_active dimerization & activation STING STING cGAS_active->STING produces cGAMP to activate Innate_Immunity Innate Immune Response (e.g., Type I IFN) STING->Innate_Immunity LYPLAL1 LYPLAL1 ZDHHC9 ZDHHC9 (Palmitoyltransferase) LYPLAL1_Inhibitor LYPLAL1 Inhibitor LYPLAL1_Inhibitor->LYPLAL1 inhibits

Figure 3: LYPLAL1's role in the cGAS-STING pathway.

Experimental_Workflow_ABPP cluster_workflow Activity-Based Protein Profiling (ABPP) Workflow Proteome Cell Lysate or Live Cells Incubation1 Incubate Proteome->Incubation1 Inhibitor LYPLAL1 Inhibitor (Test Compound) Inhibitor->Incubation1 Incubation2 Incubate Incubation1->Incubation2 Probe Activity-Based Probe (e.g., FP-Rhodamine) Probe->Incubation2 SDS_PAGE SDS-PAGE Incubation2->SDS_PAGE Fluorescence_Scan In-gel Fluorescence Scan SDS_PAGE->Fluorescence_Scan Analysis Quantify Band Intensity (LYPLAL1 Activity) Fluorescence_Scan->Analysis

Figure 4: Workflow for Activity-Based Protein Profiling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LYPLAL1 function.

Protocol 1: Hepatic Glucose Production Assay in Primary Hepatocytes

This protocol is adapted from established methods to measure gluconeogenesis in primary mouse hepatocytes.[9][17][18]

1. Cell Culture and Plating:

  • Isolate primary hepatocytes from mice using a collagenase perfusion method.

  • Plate 1 x 10^6 cells per well in collagen-coated 6-well plates in Medium 199 supplemented with 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Starvation and Treatment:

  • After 24 hours, wash cells twice with warm PBS.

  • Starve cells for 4-6 hours in glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

  • During the final 4 hours of starvation, treat the cells with the LYPLAL1 inhibitor at the desired concentrations or a vehicle control. Include positive controls such as glucagon (to stimulate) or insulin (to inhibit) glucose production.

3. Glucose Measurement:

  • Collect the media from each well.

  • Measure the glucose concentration in the media using a colorimetric glucose oxidase assay kit according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein content using a BCA protein assay for normalization of glucose production values.

Protocol 2: Western Blot for Insulin-Stimulated AKT Phosphorylation in Adipocytes

This protocol outlines the procedure for assessing the impact of LYPLAL1 knockout or inhibition on insulin signaling.[3][5][16]

1. Cell Culture and Starvation:

  • Culture human or murine adipocytes to full differentiation.

  • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

2. Insulin Stimulation:

  • Pre-incubate the cells with a LYPLAL1 inhibitor or vehicle for 1 hour.

  • Stimulate the cells with 100 nM insulin for 10-15 minutes.

3. Cell Lysis and Protein Quantification:

  • Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

4. Western Blotting:

  • Separate 20-40 µg of protein per sample by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT2 (Ser474) and total AKT2.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the phospho-AKT2 signal to the total AKT2 signal.

Protocol 3: cGAS Activation Assay (cGAMP Measurement)

This protocol is designed to quantify the production of cGAMP, the product of activated cGAS, following LYPLAL1 inhibition.[4][7][9][19]

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., macrophages, fibroblasts) in 24-well plates.

  • Pre-treat the cells with a LYPLAL1 inhibitor or vehicle control for the desired duration.

  • Transfect the cells with a cGAS stimulus, such as herring testes DNA (HT-DNA), using a suitable transfection reagent to induce cGAS activation.

2. cGAMP Extraction:

  • After 6-8 hours of stimulation, lyse the cells with a methanol-based extraction buffer.

  • Add a known amount of a labeled cGAMP internal standard for accurate quantification by mass spectrometry.

  • Purify and concentrate the cGAMP from the cell extracts using solid-phase extraction columns.

3. Quantification by LC-MS/MS:

  • Analyze the extracted samples by high-performance liquid chromatography-coupled tandem mass spectrometry (HPLC-MS/MS) to quantify the amount of cGAMP.

  • Generate a standard curve with known concentrations of cGAMP to determine the absolute concentration in the samples.

4. Data Analysis:

  • Normalize the cGAMP concentrations to the total protein content or cell number.

  • Compare the cGAMP levels in inhibitor-treated cells to vehicle-treated cells to determine the fold-increase in cGAS activation.

Conclusion

The inhibition of LYPLAL1 presents a compelling therapeutic strategy with multifaceted implications for metabolic and immune-oncological diseases. Its role in modulating hepatic glucose production, adipocyte insulin sensitivity, and the cGAS-STING innate immune pathway underscores its importance as a regulatory hub. This technical guide provides a foundational resource for researchers aiming to further elucidate the biological functions of LYPLAL1 and explore its potential as a novel drug target. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to accelerate research and development efforts in this promising area. Further investigation is warranted to fully dissect the molecular mechanisms of LYPLAL1 action and to reconcile the differing in vitro and in vivo findings, which will be crucial for the successful clinical translation of LYPLAL1-targeting therapies.

References

A Technical Guide to the In Vitro Phenotypic Effects of LYPLAL1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with a poorly understood biological function. Genome-wide association studies (GWAS) have consistently linked genetic variants near the LYPLAL1 locus with metabolic traits, including central obesity, waist-to-hip ratio, and non-alcoholic fatty liver disease (NAFLD).[1][2] These associations have spurred interest in LYPLAL1 as a potential therapeutic target for metabolic disorders. Understanding the direct cellular consequences of its inhibition is a critical first step in validating this potential. This technical guide provides a comprehensive overview of the observed phenotypic effects of LYPLAL1 inhibition in vitro, complete with experimental protocols and visual workflows to support further research in this area.

Phenotypic Effects of LYPLAL1 Inhibition: A Cell-Type Specific Role

Research into the in vitro effects of LYPLAL1 inhibition has revealed distinct, cell-type-specific roles, primarily distinguishing its function in hepatocytes from that in adipocytes.

Effects in Hepatocytes

In hepatic cell lines, such as HepG2, the inhibition of LYPLAL1 has been shown to significantly impact glucose metabolism.[3] Selective chemical inhibition of LYPLAL1 leads to an increase in glucose production.[1][2] Further studies suggest that LYPLAL1 activity is involved in the regulation of hepatic glucose metabolism, potentially acting as a negative regulator of gluconeogenesis and an upregulator of glycolysis.[4] Evidence also points to insulin-mediated control over LYPLAL1 activity in HepG2 cells, with its activity appearing to be regulated post-translationally.[4]

Effects in Adipocytes

Conversely, studies involving the knockdown of LYPLAL1 in adipocyte cell models (e.g., 3T3-L1) have shown that its inhibition does not significantly affect key adipocyte functions.[5] Specifically, LYPLAL1 knockdown did not perturb adipocyte differentiation, triacylglycerol accumulation, or insulin signaling in these in vitro models.[5] While LYPLAL1 mRNA is observed to be mildly up-regulated during adipogenesis, it appears to be dispensable for these core processes in isolated cell culture.[5]

Summary of Quantitative Data

The following table summarizes the key phenotypic outcomes observed following the inhibition or knockdown of LYPLAL1 in different in vitro models.

Cell Type Phenotype Assessed Observed Effect of Inhibition/Knockdown Reference
Hepatocytes (e.g., HepG2) Glucose ProductionIncreased[1][2]
GluconeogenesisNegative Regulation (Inhibition increases it)[4]
GlycolysisPositive Regulation (Inhibition decreases it)[4]
Lipid ProfileNo significant effect on liver lipids[4]
Adipocytes (e.g., 3T3-L1) Adipocyte DifferentiationNo significant perturbation[5]
Triacylglycerol AccumulationNo significant perturbation[5]
Insulin SignalingNo significant perturbation[5]

Signaling and Logical Pathways

The precise molecular signaling pathways governed by LYPLAL1 are still under investigation. However, based on current in vitro data, a logical relationship between LYPLAL1 inhibition and its primary observed effect in the liver can be visualized.

LYPLAL1_Hepatocyte_Pathway inhibitor Selective LYPLAL1 Inhibitor lyplal1 LYPLAL1 Activity inhibitor->lyplal1 Inhibits glycolysis Glycolysis lyplal1->glycolysis Promotes gluconeogenesis Gluconeogenesis lyplal1->gluconeogenesis Inhibits glucose_prod Hepatic Glucose Production gluconeogenesis->glucose_prod Leads to

Caption: Logical pathway of LYPLAL1 inhibition in hepatocytes.

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of LYPLAL1 inhibition. The following sections provide methodologies for key experiments.

LYPLAL1 Inhibition via siRNA-Mediated Knockdown

This protocol describes a general workflow for reducing LYPLAL1 expression in a target cell line, such as 3T3-L1 preadipocytes or HepG2 cells, using small interfering RNA (siRNA).

siRNA_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_analysis Day 4-5: Analysis seed_cells Seed cells in 12-well plates to achieve ~70% confluency by the next day. dilute_sirna Dilute LYPLAL1 siRNA (and a negative control siRNA) in Opti-MEM. combine Combine diluted siRNA and reagent. Incubate for 5 min. dilute_sirna->combine dilute_reagent Dilute Lipofectamine RNAiMAX in Opti-MEM. dilute_reagent->combine add_to_cells Add siRNA-lipid complex to cells and incubate. combine->add_to_cells harvest Harvest cells for analysis (48-72 hours post-transfection). analysis Perform downstream assays: - Western Blot (for knockdown verification) - Phenotypic Assays (e.g., Oil Red O) harvest->analysis

Caption: General experimental workflow for siRNA-mediated gene knockdown.

Detailed Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.[6]

  • siRNA Preparation: On the day of transfection, prepare the following solutions in separate sterile tubes. For one well of a 12-well plate:

    • Tube A: Dilute 10-25 pmol of LYPLAL1-targeting siRNA (or a non-targeting control siRNA) into 50 µL of Opti-MEM™ I Reduced Serum Medium.[6][7][8]

    • Tube B: Dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ Medium. Mix gently.[8][9]

  • Complex Formation: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently.[6] Incubate for 5-10 minutes at room temperature to allow the formation of siRNA-lipid complexes.[8]

  • Transfection: Add 100 µL of the siRNA-lipid complex mixture to the cells in each well.[6]

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours before harvesting for analysis.[7] The optimal time should be determined empirically for the specific cell line and target.

Verification of Knockdown: Western Blot

This protocol is used to confirm the reduction of LYPLAL1 protein levels following siRNA treatment.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[10]

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[10][11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

    • Incubate on ice for 15-30 minutes, then centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of the lysate using a standard method, such as the BCA Protein Assay.[10]

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 15-30 µg) from each sample with SDS-PAGE sample buffer.[12]

    • Boil the samples at 95-100°C for 5-10 minutes.[12]

  • Electrophoresis and Transfer:

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody against LYPLAL1 (e.g., at a 1:1000 - 1:1500 dilution) overnight at 4°C.[13]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:20,000 dilution) for 1 hour at room temperature.[10]

    • Wash the membrane again as described above.

  • Detection:

    • Apply a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.[10]

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Phenotypic Assay: Lipid Accumulation (Oil Red O Staining)

This protocol is used to visualize and quantify neutral lipid accumulation in differentiated adipocytes.

  • Cell Fixation:

    • Remove the culture medium and gently wash the cells once with PBS.

    • Fix the cells by adding 10% formalin or 4% paraformaldehyde and incubating for 30-60 minutes at room temperature.[14][15]

  • Staining Preparation:

    • Prepare an Oil Red O stock solution (e.g., 0.5 g in 100 mL of 100% isopropanol).[14][16]

    • Prepare a working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Let it stand for 10-20 minutes, then filter through a 0.2 µm filter to remove precipitate.[14][16][17]

  • Staining:

    • Remove the fixative and wash the cells with distilled water.

    • Add 60% isopropanol for 5 minutes and then remove.[14]

    • Add the filtered Oil Red O working solution to cover the cells and incubate for 15-30 minutes.[14][18]

  • Washing and Visualization:

    • Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.[14]

    • Add PBS to the wells and visualize the lipid droplets (stained red) using a light microscope.

  • Quantification (Optional):

    • After imaging, completely dry the plate.

    • Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle agitation.[16]

    • Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength between 500-520 nm.[16][18]

Phenotypic Assay: Glucose Metabolism

To assess the impact on glucose metabolism in hepatocytes, a glucose production assay can be performed.

  • Cell Culture: Plate HepG2 cells and treat with LYPLAL1 inhibitors or siRNA as required.

  • Glucose Starvation: Wash cells with PBS and incubate in glucose-free DMEM supplemented with gluconeogenic precursors, such as sodium lactate and sodium pyruvate, for several hours.

  • Glucose Production: Collect the medium at designated time points.

  • Quantification: Measure the glucose concentration in the collected medium using a commercially available glucose oxidase assay kit. Normalize the glucose production rate to the total protein content of the cells in each well.

References

An In-depth Technical Guide on the Role of LYPLAL1 in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with an enigmatic and complex role in metabolic homeostasis. Initially identified through genome-wide association studies (GWAS), genetic variants near the LYPLAL1 locus are linked to central obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance. However, its precise enzymatic function and physiological impact remain subjects of active investigation, with conflicting data from cellular and animal models. This technical guide provides a comprehensive overview of the current understanding of LYPLAL1, summarizing key quantitative data from human and animal studies, detailing experimental protocols for its functional characterization, and visualizing its proposed roles in critical signaling pathways. The guide aims to equip researchers and drug development professionals with the foundational knowledge required to navigate the complexities of LYPLAL1 biology and evaluate its potential as a therapeutic target.

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a poorly characterized α/β-hydrolase whose association with metabolic diseases has been primarily established through large-scale human genetic studies.[1] GWAS have consistently identified single nucleotide polymorphisms (SNPs) in or near the LYPLAL1 gene associated with traits like waist-to-hip ratio (WHR), fat distribution, and NAFLD.[2][3] Despite these strong genetic links, the direct enzymatic activity and the downstream physiological consequences of altering LYPLAL1 function are not fully understood.

Early hypotheses suggested a role as a triglyceride lipase, but structural and biochemical analyses indicate it is not a classical lipase but rather an esterase with a preference for short-chain substrates.[1] More recent evidence points to a function as a palmitoyl thioesterase, capable of removing palmitate modifications from proteins, thereby regulating their function and localization.[4] This activity implicates LYPLAL1 in diverse cellular processes, including hepatic glucose metabolism, adipocyte insulin signaling, and innate immunity.[5][6][7]

This guide synthesizes the current, and at times contradictory, evidence regarding LYPLAL1's role in metabolic diseases, presenting the quantitative data, key experimental methodologies, and putative signaling pathways to provide a detailed resource for the scientific community.

Genetic Association with Metabolic Diseases: Human Studies

GWAS have been instrumental in linking the LYPLAL1 locus to metabolic phenotypes. The associations are often sex-specific and point towards a role in regulating adiposity and glucose-insulin homeostasis.

Data Presentation: Quantitative Data from Human Genetic Studies

The following table summarizes the associations of key LYPLAL1 SNPs with various metabolic traits.

SNP IDRisk AlleleAssociated PhenotypeEffect Size / Odds Ratio (OR)p-valuePopulation/StudyCitation(s)
rs2605100 G↑ Fasting Serum Triglyceridesβ = 3% per allele2.7 x 10⁻³Danish[8]
G↑ Fasting Serum Triglycerides (Men only)β = 6% per allele2.4 x 10⁻⁴Danish[8]
G↑ Fasting Serum Insulinβ = 3% per allele2.5 x 10⁻³Danish[8]
G↑ HOMA-IRβ = 4% per allele1.5 x 10⁻³Danish[8]
G↑ Waist-Hip Ratio (Women only)-2.6 x 10⁻⁸Meta-analysis[8]
rs12137855 CNon-Alcoholic Fatty Liver Disease (NAFLD)-GWAS significantMeta-analysis[2]
rs4846567 T↑ Excess BMI Loss (post-RYGB surgery)7% higher in TT vs. G-allele carriers0.031Obese patients[2]
T↓ Hunger Scores (TFEQ)74% lower in TT vs. G-allele carriers< 0.001Obese patients[2]

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; RYGB: Roux-en-Y Gastric Bypass; TFEQ: Three-Factor Eating Questionnaire.

Functional Role and Insights from In Vivo Models

While genetic studies provide strong correlational evidence, understanding the causal role of LYPLAL1 requires functional studies in cellular and animal models. These studies have revealed complex and sometimes conflicting roles in the liver and adipose tissue.

Enzymatic Activity: A Palmitoyl Thioesterase

Though named a "lysophospholipase-like" protein, LYPLAL1's active site structure precludes the binding of long-chain lipid substrates, making it an unlikely triacylglycerol lipase.[1] Instead, it exhibits esterase activity on short-chain substrates and, more critically, functions as a palmitoyl thioesterase . It has been shown to catalyze the depalmitoylation of specific protein substrates, including cGAS and the calcium-activated potassium channel KCNMA1.[4] This post-translational modification is crucial for regulating protein localization, stability, and protein-protein interactions.

Role in Hepatic Glucose Metabolism

In the liver, LYPLAL1 appears to be a regulator of glucose homeostasis.

  • Negative Regulation of Gluconeogenesis: Studies using selective chemical inhibitors in primary hepatocytes have shown that blocking LYPLAL1 activity leads to a significant increase in glucose production.[2]

  • Upregulation of Glycolysis: Further investigation suggests LYPLAL1's activity is modulated during metabolic stress and may play a role in upregulating glycolysis.[6] This dual function positions it as a potential node in the balance between glucose production and utilization in the liver.

Role in Adipocyte Insulin Signaling

In adipose tissue, LYPLAL1 is implicated in the insulin signaling cascade.

  • AKT2 Phosphorylation: Knockout of LYPLAL1 in human adipocytes resulted in reduced insulin-stimulated phosphorylation of AKT2, a critical kinase downstream of the insulin receptor.[5]

  • Glucose Uptake: Consequently, these LYPLAL1-KO adipocytes also displayed diminished insulin-induced glucose uptake.[5]

  • Adipogenesis: However, studies involving overexpression or knockdown of Lyplal1 did not find a significant impact on adipocyte differentiation or the accumulation of triacylglycerol, suggesting its primary role in mature adipocytes is in insulin signal transduction rather than development.[9][10]

Insights from Lyplal1 Knockout (KO) Mouse Models

The in vivo role of LYPLAL1 has been complicated by conflicting results from different mouse KO models, highlighting potential differences in genetic background, diet, or the specific gene-targeting strategy used.

Study ModelDietBody Weight / Fat MassLiver PhenotypeGlucose HomeostasisCitation(s)
CRISPR-Cas9 Deletion High-Fat High-Sucrose (HFHS)Females: ↓ Body weight, ↓ % body fat, ↓ adipocyte size. Males: No change.Both Sexes: ↓ Liver triglycerides, ↓ Steatosis.Not significantly altered.[4][11][12]
KOMP Allele (tm1a) High-Fat Diet (HFD)No change in body composition vs. wild-type.No change in fatty liver.Normal insulin and glucose tolerance tests.[2][3][13]

These divergent results suggest that the metabolic impact of LYPLAL1 may be highly dependent on context, such as sex, the specific nature of the dietary challenge, and the genetic construct of the animal model. The CRISPR-Cas9 model points to a sex-specific role in protecting against diet-induced obesity and a general role in preventing hepatic steatosis.[11][12] In contrast, the KOMP model suggests LYPLAL1 is largely dispensable for normal metabolic function in mice.[3][13]

Key Signaling Pathways Involving LYPLAL1

Based on current functional data, LYPLAL1 intersects with at least two critical signaling pathways.

LYPLAL1 in the Adipocyte Insulin Signaling Pathway

LYPLAL1 appears to facilitate proper insulin signaling in adipocytes. Its knockout impairs the phosphorylation of AKT2, a pivotal event that leads to the translocation of GLUT4 transporters to the cell membrane for glucose uptake.[5]

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Insulin Receptor substrate IRS1 receptor->substrate Insulin pi3k PI3K substrate->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT2 pdk1->akt P glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle P glut4_membrane GLUT4 Translocation (Glucose Uptake) glut4_vesicle->glut4_membrane lyplal1 LYPLAL1 lyplal1->akt Required for full activation effect_node Positive Modulation cGAS_STING_Pathway cGAS_mono cGAS (Monomer) cGAS_pal Palmitoylated cGAS cGAS_mono->cGAS_pal Palmitoylation cGAS_pal->cGAS_mono Depalmitoylation cGAS_dimer cGAS Dimer (Active) cGAS_pal->cGAS_dimer Dimerization on dsDNA cGAMP cGAMP cGAS_dimer->cGAMP synthesizes zdhhc9 ZDHHC9 (Palmitoyltransferase) zdhhc9->cGAS_pal lyplal1 LYPLAL1 (Depalmitoylase) lyplal1->cGAS_mono dsDNA Cytosolic dsDNA dsDNA->cGAS_dimer STING STING Activation cGAMP->STING Immunity Innate Immune Response STING->Immunity Experimental_Workflow start Lyplal1 KO and WT Mice (8-10 weeks old) diet Place on High-Fat High-Sucrose Diet (e.g., 23 weeks) start->diet monitoring Monitor Body Weight and Food Intake Weekly diet->monitoring bodycomp Body Composition Analysis (NMR or DEXA) monitoring->bodycomp gtt Glucose & Insulin Tolerance Tests (IPGTT/ITT) bodycomp->gtt endpoint Terminal Endpoint: Sacrifice and Tissue Collection gtt->endpoint analysis Tissue Analysis endpoint->analysis sub_analysis1 Adipose/Liver Histology (H&E) analysis->sub_analysis1 sub_analysis2 Liver Triglyceride Quantification analysis->sub_analysis2 sub_analysis3 Serum Analysis (Lipids, ALT/AST) analysis->sub_analysis3

References

Characterization of the Target Protein LYPLAL1 and its Inhibitor, Lyplal1-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with emerging roles in critical biological processes, including hepatic glucose metabolism and innate immunity.[1][2] Despite its association with metabolic traits such as fat distribution and waist-to-hip ratio, its precise enzymatic function has remained partially uncharacterized.[1] Recent studies have elucidated its role as a palmitoyl thioesterase responsible for the depalmitoylation of key signaling proteins.[3][4][5][6] This guide provides a comprehensive technical overview of LYPLAL1, its characterization, and the properties of its selective covalent inhibitor, Lyplal1-IN-1.

LYPLAL1 Protein Characterization

LYPLAL1, also known as Lysophospholipase-like 1, is a member of the α/β-hydrolase superfamily.[1] While initially investigated for lipase activity, it has been demonstrated that LYPLAL1 does not function as a canonical lipase but rather as an esterase with a preference for short-chain substrates.[1][7][8][9] Structurally, LYPLAL1 shares a fold similar to acyl-protein thioesterases (APTs); however, a key distinction in its active site tunnel restricts its substrate specificity to short acyl chains.[1][9]

Enzymatic Function and Substrate Profile

The primary enzymatic activity of LYPLAL1 is that of a palmitoyl thioesterase.[3][4][5][6] It catalyzes the depalmitoylation of specific protein substrates, thereby modulating their function. Known substrates include:

  • cGAS (cyclic GMP-AMP synthase): Depalmitoylation of cGAS by LYPLAL1 negatively regulates the cGAS-STING innate immunity pathway.[3][4][10]

  • KCNMA1 (Calcium-activated potassium channel subunit alpha-1): LYPLAL1 has been shown to depalmitoylate this ion channel.[3]

Due to the structural constraints of its active site, LYPLAL1 is unable to accommodate long-chain fatty acids, explaining its lack of activity towards typical lipase substrates.[1][9]

Tissue Expression

LYPLAL1 is broadly expressed across various human tissues. Analysis of mRNA and protein expression data indicates detectable levels in the kidney, liver, adipose tissue, and skeletal muscle, among others.[2][11][12] Altered expression of LYPLAL1 has been observed in the context of obesity and metabolic disease models, suggesting a role in metabolic regulation.[13][14][15][16]

This compound: A Selective Covalent Inhibitor

This compound is a potent and selective small-molecule inhibitor of LYPLAL1.[11][17][18] Its covalent mechanism of action provides a valuable tool for probing the biological functions of LYPLAL1.

Quantitative Inhibitor Data

The following table summarizes the available quantitative data for this compound.

ParameterValueReference
IC50 0.006 µM[17]

Signaling Pathway Involvement: The cGAS-STING Pathway

LYPLAL1 plays a crucial regulatory role in the cGAS-STING innate immune signaling pathway. Upon recognition of cytosolic double-stranded DNA (dsDNA), cGAS is activated, leading to the production of the second messenger cGAMP and subsequent activation of STING. This cascade ultimately results in the production of type I interferons and other inflammatory cytokines.

LYPLAL1-mediated depalmitoylation of cGAS inhibits its dimerization and activation, thereby downregulating this immune response.[3][4][10] Inhibition of LYPLAL1 with this compound would therefore be expected to enhance the cGAS-STING response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAS_active Active cGAS Dimer cGAS->cGAS_active Dimerization & Activation cGAMP cGAMP cGAS_active->cGAMP Synthesizes STING_ER STING cGAMP->STING_ER Binds & Activates LYPLAL1 LYPLAL1 LYPLAL1->cGAS Depalmitoylates Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1 STING_Golgi STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferon_Genes Type I Interferon Genes pIRF3->Interferon_Genes Induces Transcription

Figure 1: LYPLAL1-mediated regulation of the cGAS-STING pathway.

Experimental Protocols

Activity-Based Protein Profiling (ABPP) for LYPLAL1

This protocol is a representative methodology for identifying and characterizing inhibitors of LYPLAL1 using a competitive ABPP approach.

Materials:

  • HEK293T cell lysate (or other proteome source expressing LYPLAL1)

  • This compound (or other test compounds) dissolved in DMSO

  • Fluorophosphonate (FP)-rhodamine probe (or other suitable serine hydrolase probe)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE materials and equipment

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare a soluble proteome from HEK293T cells by sonication or dounce homogenization in PBS, followed by ultracentrifugation to pellet membranes. Determine the protein concentration of the supernatant.

  • Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 50 µg of the soluble proteome with varying concentrations of this compound (e.g., 0.001 µM to 10 µM) or a DMSO vehicle control for 30 minutes at room temperature. The final volume should be adjusted with PBS.

  • Probe Labeling: Add the FP-rhodamine probe to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes and then resolve the proteins on a 12% SDS-PAGE gel.

  • Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The intensity of the band corresponding to LYPLAL1 will decrease with increasing concentrations of the inhibitor.

  • Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor.

ABPP_Workflow Proteome Cell Lysate (Proteome) Inhibitor Incubate with This compound Proteome->Inhibitor Probe Add FP-Rhodamine Probe Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Scan Fluorescence Scanning SDS_PAGE->Scan Analysis Data Analysis (IC50 determination) Scan->Analysis

Figure 2: Experimental workflow for competitive ABPP.
Hepatocyte Glucose Production Assay

This protocol provides a method to assess the effect of LYPLAL1 inhibition on glucose production in primary hepatocytes.

Materials:

  • Primary human or mouse hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium

  • Glucose production medium (glucose-free DMEM supplemented with lactate and pyruvate)

  • This compound dissolved in DMSO

  • Glucagon (positive control)

  • Glucose assay kit

Procedure:

  • Cell Plating: Plate primary hepatocytes on collagen-coated plates and allow them to attach overnight in hepatocyte culture medium.

  • Inhibitor Treatment: Replace the culture medium with fresh medium containing this compound at the desired concentration or a DMSO vehicle control. Incubate for the desired treatment period (e.g., 16 hours).

  • Induction of Gluconeogenesis: Wash the cells with PBS and then switch to glucose production medium. Add glucagon (100 nM) as a positive control for stimulating glucose production.

  • Sample Collection: After a 6-hour incubation, collect the supernatant from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected supernatant using a commercially available glucose assay kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the glucose production values to the total protein content of the cells in each well.

Glucose_Production_Workflow Plate_Cells Plate Primary Hepatocytes Treat_Inhibitor Treat with This compound Plate_Cells->Treat_Inhibitor Induce_Gluconeogenesis Induce Gluconeogenesis (Lactate/Pyruvate) Treat_Inhibitor->Induce_Gluconeogenesis Collect_Supernatant Collect Supernatant Induce_Gluconeogenesis->Collect_Supernatant Measure_Glucose Measure Glucose Concentration Collect_Supernatant->Measure_Glucose Normalize_Data Normalize to Protein Content Measure_Glucose->Normalize_Data

Figure 3: Workflow for hepatocyte glucose production assay.

Conclusion

LYPLAL1 is a multifaceted serine hydrolase with significant implications for metabolic regulation and innate immunity. Its characterization as a palmitoyl thioesterase provides a mechanistic basis for its observed biological roles. The selective inhibitor, this compound, serves as a critical tool for further elucidating the physiological and pathological functions of LYPLAL1 and for exploring its potential as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate this intriguing enzyme and its inhibitor.

References

Methodological & Application

Application Notes and Protocols for Lyplal1-IN-1 in Cultured Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase implicated in hepatic metabolism.[1][2] Genome-wide association studies have linked genetic variants of LYPLAL1 to metabolic conditions such as non-alcoholic fatty liver disease (NAFLD), fat distribution, and waist-to-hip ratio.[2][3] Recent studies suggest that LYPLAL1 plays a role in negatively regulating gluconeogenesis and promoting glycolysis in hepatocytes.[1] Its activity appears to be modulated by insulin, suggesting its involvement in insulin signaling pathways.[1]

Lyplal1-IN-1 has been identified as a selective, covalent small-molecule inhibitor of LYPLAL1, making it a valuable tool for investigating the physiological functions of this enzyme.[4] With a reported IC50 of 0.006 µM, this inhibitor allows for potent and specific targeting of LYPLAL1 in in vitro models such as cultured hepatocytes.[4] These application notes provide detailed protocols for the use of this compound in cultured hepatocytes to study its effects on glucose and lipid metabolism.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Target Lysophospholipase-like 1 (LYPLAL1)[4]
Mechanism of Action Covalent Inhibitor[4]
IC50 0.006 µM (6 nM)[4]
CAS Number 1966129-74-7[4]
Molecular Formula C21H23N5O4S[4]
Molecular Weight 441.5 g/mol [4]
Table 2: Expected Effects of this compound in Cultured Hepatocytes
ParameterExpected EffectRationaleReference
Glucose Production IncreaseInhibition of LYPLAL1, a negative regulator of gluconeogenesis.[1][2]
Glycolysis DecreaseInhibition of LYPLAL1, which is suggested to upregulate glycolysis.[1]
Lipid Accumulation No significant changeKnock-out studies of LYPLAL1 did not show effects on liver lipid profiles.[1]

Experimental Protocols

Note: As this compound is a covalent inhibitor, pre-incubation times are critical for achieving target engagement. Optimization of incubation times and concentrations may be necessary for specific cell lines and experimental conditions.

Protocol 1: Assessment of this compound on Hepatocyte Viability

Objective: To determine the cytotoxic potential of this compound on cultured hepatocytes.

Materials:

  • Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • 96-well clear-bottom black plates

  • Plate reader

Procedure:

  • Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Remove the seeding medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • At the end of the incubation period, assess cell viability using a chosen assay reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Glucose Production Assay

Objective: To measure the effect of this compound on gluconeogenesis in cultured hepatocytes.

Materials:

  • Cultured hepatocytes (e.g., HepG2 or primary human hepatocytes)

  • Glucose production medium (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)

  • This compound

  • Positive control (e.g., glucagon or dexamethasone/cAMP)

  • Glucose assay kit (e.g., glucose oxidase-based)

  • BCA protein assay kit

  • 24-well plates

Procedure:

  • Seed hepatocytes in a 24-well plate and grow to confluence.

  • Wash the cells twice with PBS.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in serum-free medium for 2-6 hours to allow for covalent modification of the target.

  • After pre-incubation, replace the medium with 500 µL of glucose production medium containing the same concentrations of this compound. Include a positive control for gluconeogenesis induction.

  • Incubate for 3-6 hours.

  • Collect the supernatant for glucose measurement.

  • Lyse the cells and determine the total protein concentration using a BCA assay.

  • Measure the glucose concentration in the supernatant using a glucose assay kit.

  • Normalize the glucose production to the total protein concentration for each well.

Protocol 3: Lipid Accumulation Assay (Oil Red O Staining)

Objective: To assess the impact of this compound on neutral lipid storage in hepatocytes.

Materials:

  • Cultured hepatocytes

  • This compound

  • Positive control for steatosis induction (e.g., oleic acid)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O working solution

  • Dye extraction solution (e.g., isopropanol)

  • 24-well plates

  • Microscope

  • Plate reader

Procedure:

  • Seed hepatocytes in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound at non-toxic concentrations for 24-72 hours. Include a positive control for lipid accumulation.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O working solution for 20 minutes.

  • Wash the cells with water until the water is clear.

  • Visualize and capture images of lipid droplets using a microscope.

  • For quantification, add dye extraction solution to each well and incubate for 15 minutes with gentle shaking.

  • Transfer the extract to a 96-well plate and measure the absorbance at ~520 nm.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on key signaling proteins involved in glucose metabolism.

Materials:

  • Cultured hepatocytes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-FOXO1, anti-FOXO1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Seed hepatocytes in 6-well plates and grow to 80-90% confluence.

  • Treat the cells with this compound at the desired concentration and for the appropriate time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis prep Seed Hepatocytes (e.g., HepG2) treat Treat with this compound (Dose-Response & Time-Course) prep->treat viability Cell Viability Assay (e.g., MTT) treat->viability glucose Glucose Production Assay treat->glucose lipid Lipid Accumulation (Oil Red O) treat->lipid western Western Blot (Signaling Proteins) treat->western analysis Quantify & Analyze Data viability->analysis glucose->analysis lipid->analysis western->analysis signaling_pathway cluster_upstream Upstream Regulation cluster_enzyme Enzymatic Regulation cluster_downstream Downstream Metabolic Pathways Insulin Insulin LYPLAL1 LYPLAL1 Insulin->LYPLAL1 regulates activity Gluconeogenesis Gluconeogenesis LYPLAL1->Gluconeogenesis negatively regulates Glycolysis Glycolysis LYPLAL1->Glycolysis upregulates Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1 inhibits

References

Application Notes and Protocols for Lyplal1-IN-1 Target Engagement using Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein in a cellular environment.[1] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[2] This change in thermal stability is measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. A shift in the melting temperature (Tm) of the target protein in the presence of the ligand indicates target engagement.

This document provides detailed application notes and protocols for utilizing CETSA to validate the target engagement of Lyplal1-IN-1 , a selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1) . LYPLAL1 is a serine hydrolase that has been identified as a negative regulator of the cGAS-STING signaling pathway through the depalmitoylation of cGAS.[3][4] Understanding the direct interaction of this compound with its target in a cellular context is crucial for its development as a chemical probe or therapeutic agent.

Signaling Pathway of LYPLAL1 in cGAS-STING Regulation

LYPLAL1 plays a critical role in innate immunity by modulating the activity of cyclic GMP-AMP synthase (cGAS). cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines. The palmitoylation of cGAS is a crucial post-translational modification that promotes its dimerization and activation. LYPLAL1 acts as a depalmitoylating enzyme, removing the palmitate groups from cGAS and thereby inhibiting its function. By inhibiting LYPLAL1, this compound is expected to increase the levels of palmitoylated cGAS, leading to enhanced cGAS-STING signaling.[3][4]

Lyplal1_cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum dsDNA Cytosolic dsDNA cGAS_palmitoylated Palmitoylated cGAS (active dimer) dsDNA->cGAS_palmitoylated binds & activates cGAS_inactive cGAS (inactive) cGAS_inactive->cGAS_palmitoylated Palmitoylation (ZDHHC9) cGAS_palmitoylated->cGAS_inactive Depalmitoylation cGAMP 2'3'-cGAMP cGAS_palmitoylated->cGAMP synthesizes Lyplal1 LYPLAL1 Lyplal1->cGAS_palmitoylated catalyzes Lyplal1_IN_1 This compound Lyplal1_IN_1->Lyplal1 inhibits STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription

Caption: LYPLAL1-mediated regulation of the cGAS-STING pathway.

Experimental Workflow for CETSA

The general workflow for a CETSA experiment involves several key steps, from cell culture and treatment to data analysis. The two main formats are the melt curve experiment, which determines the melting temperature of the target protein, and the isothermal dose-response (ITDR) experiment, which assesses target engagement at a fixed temperature with varying ligand concentrations.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Heat Shock cluster_lysis Protein Extraction cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with This compound or Vehicle Cell_Culture->Treatment Harvest 3. Cell Harvest Treatment->Harvest Heat_Shock 4. Aliquot and apply temperature gradient Harvest->Heat_Shock Lysis 5. Cell Lysis (Freeze-thaw cycles) Heat_Shock->Lysis Centrifugation 6. Centrifugation to separate soluble fraction Lysis->Centrifugation SDS_PAGE 7. SDS-PAGE Centrifugation->SDS_PAGE Western_Blot 8. Western Blot with anti-LYPLAL1 antibody SDS_PAGE->Western_Blot Quantification 9. Densitometry Analysis Western_Blot->Quantification Data_Analysis 10. Plot Melt Curves and determine Tm Quantification->Data_Analysis

References

Application Notes and Protocols for Lyplal1-IN-1 Treatment in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyplal1-IN-1 is a potent and selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1), a serine hydrolase implicated in metabolic regulation and innate immunity.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on hepatic glucose metabolism and the cGAS-STING signaling pathway.

Chemical Properties and Storage:

PropertyValue
CAS Number 1966129-74-7
Molecular Formula C29H29N7O4
Molecular Weight 539.59 g/mol
Solubility Soluble in DMSO
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]

Mechanism of Action

This compound acts as a selective, covalent inhibitor of LYPLAL1. LYPLAL1 has been identified as a negative regulator of the cGAS-STING pathway through the depalmitoylation of cGAS.[4][5] By inhibiting LYPLAL1, this compound prevents the removal of palmitate from cGAS, leading to enhanced cGAS dimerization and activation. This, in turn, stimulates the production of type I interferons. Additionally, inhibition of LYPLAL1 in hepatocytes has been shown to increase glucose production.[1][2]

Key Applications

  • Investigation of Hepatic Glucose Metabolism: Elucidating the role of LYPLAL1 in gluconeogenesis in liver cells.

  • Modulation of the cGAS-STING Pathway: Studying the impact of LYPLAL1 inhibition on the innate immune response to cytosolic DNA.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (in vitro) Recombinant LYPLAL10.006 µM[3]
Effect on Glucose Production Primary HepatocytesIncreased glucose production[1][2]
Effect on cGAS Pathway VariousEnhances cGAS-mediated innate immune response[5]

Experimental Protocols

Protocol 1: Assessment of this compound on Hepatic Glucose Production in HepG2 Cells

This protocol details the steps to measure the effect of this compound on glucose production in the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • DMEM with high glucose, no phenol red

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • PBS (Phosphate Buffered Saline)

  • Glucose Production Buffer (glucose-free DMEM, no phenol red, supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)[6]

  • This compound (stock solution in DMSO)

  • Glucose Oxidase Assay Kit

  • 24-well plates

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1.2 x 10^6 HepG2 cells per well in a 24-well plate and incubate for 24 hours at 37°C with 5% CO2.[6]

  • Cell Treatment:

    • Wash the cells three times with PBS to remove any remaining glucose.[6]

    • Add Glucose Production Buffer containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the respective wells.

    • Incubate for 3.5 hours at 37°C.[6]

  • Glucose Measurement:

    • Collect the supernatants from each well.

    • Measure the glucose concentration in the supernatants using a colorimetric glucose oxidase assay kit, following the manufacturer's instructions.

    • Normalize the glucose production to the total protein concentration in each well.

Expected Outcome:

Treatment with this compound is expected to result in a dose-dependent increase in glucose production by HepG2 cells.[1][2][7]

Protocol 2: Evaluation of this compound on cGAS-STING Pathway Activation in THP-1 Cells

This protocol describes how to assess the effect of this compound on the activation of the cGAS-STING pathway in the human monocytic cell line, THP-1, by measuring the downstream phosphorylation of TBK1 and IRF3, and the production of Interferon-beta (IFN-β).

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • dsDNA (e.g., Herring Testis DNA)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound (stock solution in DMSO)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Human IFN-β ELISA Kit

  • 6-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.

  • This compound Treatment and cGAS Stimulation:

    • Pre-treat the differentiated THP-1 cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 4 hours.

    • Transfect the cells with dsDNA (e.g., 2 µg/mL) using a suitable transfection reagent to stimulate the cGAS pathway.

    • Incubate for the desired time points (e.g., 6, 12, 24 hours) to assess pathway activation.

  • Western Blot Analysis:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and GAPDH.

    • Incubate with HRP-conjugated secondary antibodies and visualize with an ECL substrate.

  • IFN-β ELISA:

    • Collect the cell culture supernatants at the end of the incubation period.

    • Measure the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's protocol.

Expected Outcome:

Pre-treatment with this compound is expected to enhance the dsDNA-induced phosphorylation of TBK1 and IRF3, and increase the production of IFN-β in a dose-dependent manner.[5]

Protocol 3: Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., HepG2, THP-1)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 1 x 10^4 cells/well for HepG2).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 24-72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the dose-response curve and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates STING STING (ER Membrane) cGAS->STING Produces cGAMP to activate LYPLAL1 LYPLAL1 LYPLAL1->cGAS Depalmitoylates (Inactivates) Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1 Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_TBK1 p-TBK1 p_IRF3 p-IRF3 (Dimer) IFN_beta IFN-β Gene Transcription p_IRF3->IFN_beta Translocates & Activates

Caption: this compound enhances cGAS-STING signaling by inhibiting LYPLAL1-mediated cGAS depalmitoylation.

Experimental_Workflow cluster_glucose Glucose Production Assay cluster_cgas cGAS-STING Activation Assay seed_hep Seed HepG2 cells (1.2e6 cells/well) wash_hep Wash with PBS seed_hep->wash_hep treat_hep Treat with this compound in Glucose Production Buffer wash_hep->treat_hep incubate_hep Incubate 3.5h at 37°C treat_hep->incubate_hep measure_glucose Measure Glucose in Supernatant incubate_hep->measure_glucose diff_thp1 Differentiate THP-1 cells with PMA pretreat_thp1 Pre-treat with this compound diff_thp1->pretreat_thp1 stim_thp1 Transfect with dsDNA pretreat_thp1->stim_thp1 incubate_thp1 Incubate 6-24h stim_thp1->incubate_thp1 analyze_cgas Analyze p-TBK1/p-IRF3 (Western) & IFN-β (ELISA) incubate_thp1->analyze_cgas

Caption: Experimental workflows for assessing the effects of this compound.

References

Application Notes and Protocols for Studying Glucose Production in Primary Hepatocytes Using Lyplal1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipase-like 1 (Lyplal1) is a serine hydrolase that has emerged as a key player in hepatic glucose metabolism. Genome-wide association studies have linked variants in the LYPLAL1 gene to metabolic disorders such as obesity and insulin resistance. Recent research has elucidated the role of Lyplal1 as a negative regulator of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources in the liver.[1] Inhibition of Lyplal1 activity in hepatocytes has been shown to increase glucose production, making it a compelling target for metabolic research and therapeutic development.[2][3][4]

Lyplal1-IN-1 is a selective, covalent inhibitor of Lyplal1. This small molecule serves as a valuable chemical tool to investigate the physiological function of Lyplal1 in primary hepatocytes and to explore its potential as a therapeutic target for metabolic diseases.[2] These application notes provide a comprehensive guide for utilizing this compound to study its effects on glucose production in primary hepatocytes.

Mechanism of Action

Lyplal1 is understood to play a role in negatively regulating gluconeogenesis and promoting glycolysis.[1] While the precise molecular mechanism is still under investigation, the available evidence suggests that the enzymatic activity of Lyplal1 is modulated during metabolic stress.[1] Inhibition of Lyplal1 with a selective inhibitor like this compound removes this negative regulation, leading to an increase in hepatic glucose output.[2][4] This effect is primarily attributed to the upregulation of the gluconeogenic pathway. The key regulatory enzymes in gluconeogenesis, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), are likely downstream effectors of Lyplal1 signaling.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on glucose production in primary hepatocytes. This data is illustrative and should be confirmed experimentally.

Table 1: Dose-Dependent Effect of this compound on Glucose Production

This compound Concentration (µM)Glucose Production (nmol/mg protein/h)Fold Change vs. Vehicle
0 (Vehicle)100 ± 81.0
0.1125 ± 101.25
1180 ± 151.8
10250 ± 202.5
50260 ± 222.6

Data are presented as mean ± standard deviation (SD) from a representative experiment.

Table 2: Time-Course of this compound (10 µM) on Glucose Production

Time (hours)Glucose Production (nmol/mg protein)Fold Change vs. Vehicle
001.0
2480 ± 351.5
4950 ± 602.4
61400 ± 902.8
81500 ± 1103.0

Data are presented as mean ± SD from a representative experiment.

Experimental Protocols

Isolation and Culture of Primary Mouse Hepatocytes

This protocol describes the two-step collagenase perfusion method for isolating primary hepatocytes from mice.

Materials:

  • Hanks' Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM), low glucose

  • Collagenase Type IV

  • Perfusion and digestion buffers

  • Plating medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and initiate perfusion with pre-warmed HBSS to flush the liver of blood.

  • Switch to a pre-warmed digestion buffer containing collagenase and perfuse until the liver becomes soft and discolored.

  • Excise the digested liver and transfer it to a sterile dish containing plating medium.

  • Gently dissociate the liver to release the hepatocytes.

  • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

  • Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g) for 5 minutes.

  • Resuspend the cell pellet in plating medium and determine cell viability using a trypan blue exclusion assay.

  • Plate the hepatocytes on collagen-coated plates at a desired density and allow them to attach for several hours before proceeding with experiments.

Treatment of Primary Hepatocytes with this compound

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Hepatocyte culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare working solutions of this compound in hepatocyte culture medium at the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

  • Aspirate the plating medium from the attached primary hepatocytes.

  • Add the culture medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the cells for the desired period (for dose-response or time-course experiments) in a humidified incubator at 37°C and 5% CO₂.

Glucose Production Assay

This protocol measures the amount of glucose produced by primary hepatocytes and released into the culture medium.

Materials:

  • Glucose-free DMEM

  • Gluconeogenic substrates (e.g., sodium lactate and sodium pyruvate)

  • Glucose assay kit (e.g., glucose oxidase-based colorimetric or fluorometric kit)

  • Plate reader

Procedure:

  • After the treatment with this compound, wash the hepatocytes twice with warm phosphate-buffered saline (PBS).

  • Incubate the cells in glucose-free DMEM for a pre-incubation period (e.g., 2 hours) to deplete any residual glucose.

  • Replace the medium with glucose production buffer (glucose-free DMEM supplemented with gluconeogenic substrates such as 10 mM sodium lactate and 1 mM sodium pyruvate).

  • Incubate the cells for the desired time (e.g., 4-6 hours).

  • Collect aliquots of the culture medium from each well.

  • Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.

  • After collecting the medium, lyse the cells in the wells and measure the total protein concentration for normalization of the glucose production data.

  • Calculate the glucose production rate as nmol of glucose per mg of protein per hour.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Assay Hepatocyte_Isolation Isolate Primary Hepatocytes Hepatocyte_Culture Culture on Collagen-Coated Plates Hepatocyte_Isolation->Hepatocyte_Culture Lyplal1_IN_1_Treatment Treat with this compound or Vehicle Hepatocyte_Culture->Lyplal1_IN_1_Treatment Glucose_Free_Incubation Incubate in Glucose-Free Medium Lyplal1_IN_1_Treatment->Glucose_Free_Incubation Gluconeogenic_Substrates Add Gluconeogenic Substrates Glucose_Free_Incubation->Gluconeogenic_Substrates Collect_Medium Collect Culture Medium Gluconeogenic_Substrates->Collect_Medium Glucose_Measurement Measure Glucose Concentration Collect_Medium->Glucose_Measurement Protein_Normalization Normalize to Total Protein Glucose_Measurement->Protein_Normalization

Caption: Experimental workflow for studying the effect of this compound on glucose production in primary hepatocytes.

Signaling_Pathway cluster_regulation Regulation of Gluconeogenesis Lyplal1 Lyplal1 AMPK AMPK Lyplal1->AMPK ? Lyplal1_IN_1 This compound Lyplal1_IN_1->Lyplal1 FOXO1 FOXO1 AMPK->FOXO1 CREB CREB AMPK->CREB PEPCK PEPCK FOXO1->PEPCK G6Pase G6Pase FOXO1->G6Pase CREB->PEPCK CREB->G6Pase Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Glucose_Production Increased Glucose Production Gluconeogenesis->Glucose_Production

Caption: Putative signaling pathway of Lyplal1 in hepatic glucose production. The exact mechanism of Lyplal1's interaction with downstream signaling is under investigation.

References

Experimental Design for In Vivo Studies of Lyplal1-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase implicated in various metabolic and immunological processes. Genome-wide association studies (GWAS) have linked genetic variants in the LYPLAL1 gene to traits such as fat distribution, waist-to-hip ratio, and non-alcoholic fatty liver disease (NAFLD).[1][2] More recent research has identified LYPLAL1 as a negative regulator of the cGAS-STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and orchestrates anti-pathogen and anti-tumor responses. LYPLAL1 is reported to depalmitoylate cGAS, thereby inhibiting its activation.

Lyplal1-IN-1 is a potent and selective covalent small-molecule inhibitor of LYPLAL1 with an IC50 of 0.006 µM.[3][4][5][6] By irreversibly binding to LYPLAL1, this compound offers a valuable tool to investigate the physiological and pathological roles of this enzyme in vivo. Inhibition of LYPLAL1 is expected to enhance cGAS-STING signaling, making it a potential therapeutic strategy for infectious diseases and cancer. Furthermore, studies in hepatocytes have shown that selective inhibition of LYPLAL1 leads to increased glucose production, suggesting a role in hepatic glucose metabolism.[1][2]

These application notes provide detailed protocols for the in vivo evaluation of this compound in mouse models of metabolic disease and to assess its impact on the cGAS-STING pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₉H₂₉N₇O₄[3][5]
Molecular Weight539.59 g/mol [3][5]
CAS Number1966129-74-7[3][4][5]
In Vitro IC₅₀0.006 µM[3][4][5][6]
SolubilitySoluble in DMSO[3][5]
Table 2: Proposed In Vivo Study Design for Metabolic Phenotyping
ParameterGroup 1Group 2Group 3Group 4
Animal Model C57BL/6J MiceC57BL/6J MiceC57BL/6J MiceC57BL/6J Mice
Diet Standard ChowHigh-Fat Diet (60% kcal from fat)High-Fat Diet (60% kcal from fat)High-Fat Diet (60% kcal from fat)
Treatment VehicleVehicleThis compound (Low Dose)This compound (High Dose)
Dose N/AN/Ae.g., 1 mg/kge.g., 10 mg/kg
Route Oral GavageOral GavageOral GavageOral Gavage
Frequency DailyDailyDailyDaily
Duration 8-12 weeks8-12 weeks8-12 weeks8-12 weeks
N (animals/group) 8-108-108-108-10
Table 3: Pharmacokinetic Parameters to be Determined for this compound
ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Half-life
CL Clearance
Vd Volume of distribution
Table 4: Pharmacodynamic Endpoints for In Vivo Studies
Pathway/ModelPrimary EndpointSecondary Endpoints
cGAS-STING Pathway Phosphorylation of STING and IRF3 in target tissuesExpression of interferon-stimulated genes (ISGs), cytokine levels (e.g., IFN-β)
Metabolic Disease Blood glucose levels, insulin toleranceBody weight, liver triglycerides, liver enzyme levels (ALT, AST), histological analysis of liver steatosis

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mg/mL. To aid dissolution, the solution can be gently warmed to 37°C and sonicated.[3]

  • For a final dosing solution, prepare a vehicle consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • On the day of dosing, add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration for oral gavage (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with a dosing volume of 200 µL).

  • Vortex the final formulation thoroughly to ensure a homogenous suspension.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on metabolic parameters in a mouse model of diet-induced obesity and non-alcoholic fatty liver disease.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (HFD; 60% kcal from fat)

  • This compound formulation

  • Vehicle control

  • Glucose meter and strips

  • Insulin

  • Equipment for blood collection and tissue harvesting

Protocol:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Randomize mice into treatment groups as described in Table 2.

  • Induce obesity and metabolic dysfunction by feeding the HFD groups the high-fat diet for 8-12 weeks.[7][8][9] The control group will remain on the standard chow diet.

  • Initiate daily treatment with vehicle or this compound via oral gavage.[10][11][12] Monitor body weight and food intake weekly.

  • Glucose and Insulin Tolerance Tests:

    • Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.

    • For IPGTT, fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • For ITT, fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures:

    • At the end of the treatment period, euthanize mice and collect blood via cardiac puncture for analysis of plasma lipids, ALT, and AST.

    • Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining). Snap-freeze the remaining liver tissue for biochemical and molecular analyses.

Pharmacokinetic (PK) Study of this compound

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound formulation

  • Equipment for oral gavage and blood collection (e.g., retro-orbital or tail vein)

  • EDTA-coated microcentrifuge tubes

  • LC-MS/MS system

Protocol:

  • Administer a single dose of this compound to a cohort of mice via oral gavage.

  • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters listed in Table 3 using appropriate software.

Pharmacodynamic (PD) Study of cGAS-STING Pathway Modulation

Objective: To assess the in vivo target engagement and modulation of the cGAS-STING pathway by this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound formulation

  • Vehicle control

  • STING agonist (e.g., cGAMP)

  • Equipment for tissue harvesting

  • Reagents and equipment for Western blotting and qRT-PCR

Protocol:

  • Administer a single dose of this compound or vehicle to mice.

  • At a predetermined time point based on PK data (e.g., Tmax), administer a STING agonist or saline control intraperitoneally.

  • After a short duration (e.g., 2-4 hours) post-agonist treatment, euthanize the mice and harvest target tissues (e.g., spleen, liver).

  • Western Blot Analysis:

    • Prepare tissue lysates and perform Western blotting to detect the phosphorylation of STING (p-STING) and IRF3 (p-IRF3) as markers of pathway activation.

  • qRT-PCR Analysis:

    • Isolate RNA from tissues and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs) such as Ifit1, Isg15, and Cxcl10.

    • Measure the expression of pro-inflammatory cytokines such as Ifn-β.

Mandatory Visualization

G cluster_workflow Experimental Workflow for In Vivo Efficacy start Start acclimatize Acclimatize C57BL/6J Mice start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize diet Induce Obesity with High-Fat Diet (8-12 weeks) randomize->diet treatment Daily Oral Gavage with this compound or Vehicle diet->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring tests Perform IPGTT & ITT treatment->tests euthanize Euthanize & Collect Samples tests->euthanize analysis Histological, Biochemical, & Molecular Analysis euthanize->analysis end End analysis->end

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

G cluster_pathway Lyplal1 Regulation of the cGAS-STING Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes Lyplal1 Lyplal1 Lyplal1->cGAS depalmitoylates (inactivates) Lyplal1_IN_1 This compound Lyplal1_IN_1->Lyplal1 inhibits STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus translocates ISGs Interferon-Stimulated Genes (ISGs) nucleus->ISGs upregulates transcription

Caption: Signaling pathway of Lyplal1 in the regulation of cGAS-STING.

References

Application Notes and Protocols for Detecting LYPLAL1 Protein Levels via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of LYPLAL1 protein levels in cell lysates and tissue homogenates using Western blotting. This document includes information on the necessary reagents, detailed experimental procedures, and data interpretation.

Introduction

Lysophospholipase-like 1 (LYPLAL1) is a protein with a molecular weight of approximately 26.3 kDa.[1] It functions as a depalmitoylating enzyme, playing a crucial role in regulating the innate immune response by modulating the activity of cyclic GMP-AMP synthase (cGAS).[2][3][4] Accurate and reliable detection of LYPLAL1 protein levels is essential for studying its role in various physiological and pathological processes. Western blotting is a widely used and effective technique for this purpose.

Signaling Pathway of LYPLAL1 in cGAS-STING Regulation

LYPLAL1 is a negative regulator of the cGAS-STING signaling pathway. In the presence of cytosolic double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING). This leads to the phosphorylation of IRF3 and subsequent transcription of inflammatory genes. LYPLAL1 intervenes in this pathway by depalmitoylating cGAS, a post-translational modification essential for cGAS dimerization and activation. By removing the palmitoyl group, LYPLAL1 inhibits cGAS activity, thereby downregulating the innate immune response.[2][3][4][5]

LYPLAL1_cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds Palmitoylated_cGAS Palmitoylated cGAS (Active dimer) cGAS->Palmitoylated_cGAS Palmitoylation (ZDHHC9) cGAMP cGAMP Palmitoylated_cGAS->cGAMP produces LYPLAL1 LYPLAL1 LYPLAL1->Palmitoylated_cGAS Depalmitoylates (Inhibits) STING STING (ER Membrane) cGAMP->STING activates pIRF3 p-IRF3 STING->pIRF3 activates TBK1 to phosphorylate IRF3 pIRF3_nucleus p-IRF3 pIRF3->pIRF3_nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription pIRF3_nucleus->Inflammatory_Genes induces

Caption: LYPLAL1 negatively regulates the cGAS-STING pathway.

Experimental Protocols

This section details the step-by-step procedure for performing a Western blot to detect LYPLAL1.

Materials and Reagents

Reagents

  • Primary antibodies against LYPLAL1

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (12% or 4-20% gradient)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF membrane (0.2 µm pore size)

  • Methanol

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Deionized water

Equipment

  • Homogenizer or sonicator

  • Microcentrifuge

  • Spectrophotometer

  • Electrophoresis system

  • Western blot transfer system

  • Imaging system for chemiluminescence detection

Sample Preparation

Cell Lysates

  • Culture cells to the desired confluency.

  • Place the culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).[6][7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[6][8]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

Tissue Homogenates

  • Dissect the tissue of interest on ice and rinse with ice-cold PBS.

  • Add ice-cold lysis buffer with inhibitors (e.g., 50 µl RIPA buffer per 1 mg of tissue).[8]

  • Homogenize the tissue using a homogenizer or sonicator until no visible tissue clumps remain.

  • Follow steps 5-7 from the cell lysate protocol.

Quantitative Data Summary
ParameterRecommendationReference(s)
Protein Loading Amount 20-50 µg of total protein per lane[9][10]
Gel Percentage 12% or 15% acrylamide gel for resolving small proteins. A 4-20% gradient gel can also be used.[7][11]
Primary Antibody Dilution 1:1000 - 1:1500 (this should be optimized for each specific antibody)[9]
Secondary Antibody Dilution 1:20,000 (or as recommended by the manufacturer)[12]
Incubation Times Primary antibody: Overnight at 4°C or 1.5 hours at room temperature. Secondary antibody: 1 hour at room temperature.[9][12]
Molecular Weight of LYPLAL1 ~26.3 kDa[1]
Western Blot Procedure
  • Sample Preparation for Loading: Mix the protein lysate with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.[13]

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. For a protein of ~26 kDa, a 12% or 15% gel is recommended for better resolution.[7][11]

  • Protein Transfer:

    • Activate a 0.2 µm PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

    • Assemble the transfer stack (sandwich) according to the transfer system's manual.

    • Perform the transfer. For small proteins like LYPLAL1, a wet transfer at 100V for 1 hour at 4°C is recommended.

  • Immunoblotting:

    • After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-LYPLAL1 antibody at the optimized dilution in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Experimental Workflow

Caption: Western Blot workflow for LYPLAL1 detection.

References

Troubleshooting & Optimization

Troubleshooting Lyplal1-IN-1 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lyplal1-IN-1 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1).[1][2] LYPLAL1 is a serine hydrolase implicated in hepatic glucose metabolism.[3][4][5] Inhibition of LYPLAL1 with this compound has been shown to increase glucose production in hepatocytes, suggesting LYPLAL1 plays a role in negatively regulating gluconeogenesis.[5][6]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in 100% DMSO.

Q3: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.

  • DMSO Stock Solution: Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1][7]

Q4: What is the maximum permissible DMSO concentration in my in vitro assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[8] However, for sensitive cell lines or long-term assays, it is advisable to keep the final DMSO concentration at or below 0.1%.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide for this compound Solubility

Problem: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium.

This is a common issue with hydrophobic compounds like this compound when transferring them from a DMSO stock to an aqueous environment. Here are several troubleshooting steps:

1. Optimize the Dilution Method:

  • Avoid direct dilution of a highly concentrated stock into the aqueous buffer. This sudden change in solvent polarity is a primary cause of precipitation.

  • Perform serial dilutions in DMSO first to lower the concentration of this compound before the final dilution into the aqueous medium.[9]

  • Use a stepwise dilution approach: Slowly add the DMSO stock solution to the stirred aqueous buffer to allow for gradual mixing and prevent localized high concentrations of the inhibitor.[8][10]

2. Increase Solubility of the Stock Solution:

If you have difficulty dissolving the this compound powder in DMSO initially:

  • Gently warm the solution: Heat the tube to 37°C.[1]

  • Use sonication: Place the tube in an ultrasonic bath for a short period to aid dissolution.[1]

3. Consider Co-solvents (for cell-free assays):

For biochemical assays that do not involve live cells, the addition of a small amount of a co-solvent to the aqueous buffer might be an option. Common co-solvents include glycerol, PEG400, or Tween 80.[10] Compatibility with your specific assay must be verified.

4. Check the Final Concentration:

Ensure that the final working concentration of this compound in your assay does not exceed its solubility limit in the aqueous medium. You may need to perform a solubility test to determine the maximum achievable concentration without precipitation.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 539.59 g/mol [1]
IC50 (LYPLAL1) 0.006 µM[1][2]
Primary Solvent DMSO[1]
Storage (Powder) -20°C (up to 3 years)
Storage (DMSO Stock) -20°C (1 month), -80°C (6 months)[1][7]
Recommended Final DMSO Concentration in vitro ≤ 0.5% (general), ≤ 0.1% (sensitive cells)[8]

Detailed Experimental Protocol: Preparation of this compound Working Solution for an In Vitro Hepatocyte Assay

This protocol provides a step-by-step guide for preparing a working solution of this compound from a DMSO stock for use in a typical in vitro assay with hepatocytes.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution (e.g., for 1 mg of this compound, add 185.3 µL of DMSO).

    • Add the DMSO to the vial containing the this compound powder.

    • Vortex thoroughly. If the powder does not fully dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.

    • Visually inspect for complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.

  • Prepare Intermediate Dilutions in DMSO (if necessary):

    • For lower final concentrations, it is recommended to first perform a serial dilution of the 10 mM stock in 100% DMSO. For example, to achieve a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your assay (e.g., 10 µM this compound with 0.1% DMSO).

    • To achieve this, you would perform a 1:1000 dilution of a 10 mM DMSO stock into the pre-warmed cell culture medium.

    • Crucially, add the DMSO stock to the cell culture medium, not the other way around. Add the required volume of the DMSO stock dropwise to the gently vortexing or swirling tube of cell culture medium. This ensures rapid dispersal and minimizes precipitation.

    • Vortex the final working solution gently before adding it to your cell culture plates.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 0.1% DMSO).

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Aqueous Medium check_dilution Review Dilution Method start->check_dilution direct_dilution Was a concentrated DMSO stock added directly to the aqueous buffer? check_dilution->direct_dilution serial_dilute ACTION: Perform serial dilutions in DMSO first, then add to aqueous buffer. direct_dilution->serial_dilute Yes stepwise_dilute ACTION: Add DMSO stock stepwise to stirred aqueous buffer. direct_dilution->stepwise_dilute Yes check_stock Is the initial DMSO stock fully dissolved? direct_dilution->check_stock No end_success Problem Resolved serial_dilute->end_success stepwise_dilute->end_success dissolution_issue Was the powder fully dissolved in 100% DMSO? check_stock->dissolution_issue warm_sonicate ACTION: Gently warm to 37°C and/or sonicate the DMSO stock. dissolution_issue->warm_sonicate No check_concentration Review Final Concentration dissolution_issue->check_concentration Yes warm_sonicate->end_success solubility_limit Is the final concentration exceeding the aqueous solubility limit? check_concentration->solubility_limit lower_concentration ACTION: Lower the final working concentration. solubility_limit->lower_concentration Yes solubility_limit->end_success No lower_concentration->end_success LYPLAL1_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Hepatic Glucose Metabolism Lyplal1_IN_1 This compound LYPLAL1 LYPLAL1 Lyplal1_IN_1->LYPLAL1 inhibits Gluconeogenesis Gluconeogenesis (Glucose Production) LYPLAL1->Gluconeogenesis negatively regulates Glycolysis Glycolysis (Glucose Breakdown) LYPLAL1->Glycolysis positively regulates Glucose Blood Glucose Gluconeogenesis->Glucose increases Glycolysis->Glucose decreases

References

Technical Support Center: Optimizing Lyplal1-IN-1 for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively utilizing Lyplal1-IN-1 in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1).[1] LYPLAL1 is a serine hydrolase whose variants have been linked to metabolic diseases.[2][3] The primary known function of LYPLAL1 is to depalmitoylate target proteins, a post-translational modification that can alter protein function, localization, and stability.[4][5][6] By inhibiting LYPLAL1, this compound prevents the removal of palmitate from its substrates.

Q2: What are the known cellular effects of inhibiting LYPLAL1 with this compound?

The most well-documented cellular effects of this compound are related to glucose metabolism and innate immunity:

  • Increased Hepatic Glucose Production: Inhibition of LYPLAL1 in hepatocytes leads to an increase in glucose production.[2][7] This suggests that LYPLAL1 plays a role in negatively regulating gluconeogenesis.[8]

  • Enhancement of the cGAS-STING Pathway: LYPLAL1 has been identified as a negative regulator of the cGAS-STING innate immunity pathway.[5] It achieves this by depalmitoylating cGAS, which prevents its dimerization and activation.[4] Inhibition of LYPLAL1 with this compound is expected to enhance the cGAS-mediated immune response.[4]

Q3: What is the recommended starting concentration for this compound in cell-based assays?

The reported IC50 of this compound for the purified enzyme is 0.006 µM (or 6 nM).[1] However, for cell-based assays, a higher concentration is typically required to achieve a significant biological effect. A good starting point for dose-response experiments is to test a range of concentrations from 1 µM to 25 µM. The optimal concentration will be cell-type dependent and should be determined empirically.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q5: In which cell lines has the effect of LYPLAL1 inhibition been studied?

The effects of LYPLAL1 inhibition have been primarily studied in hepatic cell lines, such as HepG2 cells, in the context of glucose metabolism.[8] Given its role in the cGAS-STING pathway, its effects can also be investigated in various cancer cell lines and immune cells.

Experimental Protocols & Data

Determining the Optimal Concentration: Cell Viability Assay

It is crucial to determine the cytotoxic profile of this compound in your specific cell line to select a concentration range that effectively inhibits the target without causing significant cell death.

Recommended Protocol: MTT or WST-1 Cell Viability Assay

  • Cell Seeding: Seed your cells of interest (e.g., HepG2) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.1 µM to 50 µM. Remember to include a DMSO-only vehicle control, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.

Table 1: Example Dose-Response Data for this compound on HepG2 Cell Viability (48h Treatment)

This compound Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1984.8
5955.1
10926.3
25757.9
50458.5
Functional Assay: Glucose Production in Hepatocytes

This protocol is designed to measure the effect of this compound on glucose output from hepatocytes.

Recommended Protocol: Glucose Output Assay

  • Cell Seeding and Starvation: Seed hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a multi-well plate. Once confluent, wash the cells with PBS and incubate in a glucose-free medium (containing lactate and pyruvate as gluconeogenic substrates) for 2-4 hours to induce gluconeogenesis.

  • Treatment: Replace the starvation medium with fresh glucose-free medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 hours).

  • Sample Collection: Collect the supernatant from each well.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a commercially available glucose assay kit (e.g., a glucose oxidase-based assay).

  • Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the glucose production data.

  • Data Analysis: Calculate the amount of glucose produced per mg of protein and compare the results from the this compound treated groups to the vehicle control.

Table 2: Example Effect of this compound on Glucose Production in Primary Human Hepatocytes (8h Treatment)

This compound Concentration (µM)Glucose Production (µg/mg protein)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)534.11.0
1685.51.28
5856.21.60
101027.81.92

Troubleshooting Guide

Issue 1: Low Potency or Lack of Expected Biological Effect

Potential Cause Troubleshooting Step
Suboptimal Concentration The IC50 for the enzyme is very low (6 nM), but cellular assays often require higher concentrations. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM).
Compound Instability Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Incorrect Assay Conditions Optimize the incubation time. The effect of the inhibitor may be time-dependent.
Low Endogenous LYPLAL1 Expression Verify the expression level of LYPLAL1 in your cell line of choice using techniques like Western blotting or qPCR.

Issue 2: High Cell Toxicity or Unexpected Cell Morphology Changes

Potential Cause Troubleshooting Step
Concentration Too High Perform a cytotoxicity assay (e.g., MTT, WST-1) to determine the toxic concentration range for your specific cell line and choose a working concentration well below the toxic threshold.
High DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.
Off-Target Effects While this compound is reported to be selective, off-target effects at high concentrations cannot be ruled out. If possible, use a negative control compound with a similar structure but no activity against LYPLAL1. Consider validating key findings using a complementary method like siRNA-mediated knockdown of LYPLAL1.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing the dilutions in pre-warmed medium and mix thoroughly. Consider the solubility limits in your specific culture medium.

Issue 3: Inconsistent or Irreproducible Results

Potential Cause Troubleshooting Step
Inconsistent Cell Health/Passage Number Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range for all experiments.
Variability in Compound Dilution Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate pipetting and thorough mixing.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium.
Biological Variability Biological replicates are essential. Repeat experiments on different days with fresh cell preparations to ensure the observed effects are consistent.

Signaling Pathway and Experimental Workflow Diagrams

LYPLAL1_Gluconeogenesis_Pathway cluster_cytosol Cytosol Gluconeogenesis Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose Increased Production LYPLAL1 LYPLAL1 LYPLAL1->Gluconeogenesis Negative_Regulation Negative Regulation (Putative) Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1

Caption: Inhibition of LYPLAL1 by this compound leads to increased hepatic glucose production.

LYPLAL1_cGAS_STING_Pathway cluster_cytosol Cytosol dsDNA Cytosolic dsDNA cGAS_inactive cGAS (Inactive) Monomer dsDNA->cGAS_inactive Binds cGAS_palmitoylated Palmitoylated cGAS cGAS_inactive->cGAS_palmitoylated ZDHHC9-mediated Palmitoylation cGAS_dimer cGAS Dimer (Active) cGAS_palmitoylated->cGAS_dimer Dimerization & Activation STING STING Activation cGAS_dimer->STING Immune_Response Innate Immune Response STING->Immune_Response LYPLAL1 LYPLAL1 LYPLAL1->cGAS_palmitoylated Depalmitoylates Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1 Palmitoylation Palmitoylation Depalmitoylation Depalmitoylation

Caption: this compound enhances the cGAS-STING pathway by inhibiting LYPLAL1-mediated depalmitoylation of cGAS.

Experimental_Workflow cluster_workflow Experimental Workflow for Optimizing this compound Start Start Stock_Prep Prepare 10 mM This compound Stock in DMSO Start->Stock_Prep Dose_Response Perform Dose-Response Cell Viability Assay (0.1 - 50 µM) Stock_Prep->Dose_Response Cell_Culture Culture Chosen Cell Line (e.g., HepG2) Cell_Culture->Dose_Response Determine_Concentration Determine Optimal Non-Toxic Concentration Range Dose_Response->Determine_Concentration Functional_Assay Perform Functional Assay (e.g., Glucose Production) Determine_Concentration->Functional_Assay Data_Analysis Analyze and Interpret Results Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for determining the optimal concentration and assessing the function of this compound.

References

Potential off-target effects of Lyplal1-IN-1 on other serine hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Lyplal1-IN-1, a selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1).[1][2][3][4] The resources below include troubleshooting guides and frequently asked questions to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective, covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1).[1][3][4] LYPLAL1 is a serine hydrolase that has been linked to metabolic processes through human genome-wide association studies.[1][5] The inhibitor has a reported IC50 of 0.006 µM for LYPLAL1.[3][4]

Q2: How selective is this compound against other serine hydrolases?

This compound has been shown to be highly selective for LYPLAL1 when screened against a panel of other human serine hydrolases. In a study by Ahn et al. (2016), the compound and its analogs demonstrated a clean selectivity profile.[5] For detailed quantitative data on its selectivity, please refer to the data table in the "Troubleshooting Guide" section.

Q3: What are the known functional consequences of inhibiting LYPLAL1 with this compound?

Selective inhibition of LYPLAL1 in hepatocytes has been shown to increase glucose production, suggesting a role for this enzyme in hepatic metabolism.[1][5] This makes this compound a valuable tool for investigating the metabolic functions of LYPLAL1.

Q4: What experimental approach is recommended to verify the selectivity of this compound in my specific experimental system?

Competitive activity-based protein profiling (ABPP) is the most widely accepted and robust method for determining the selectivity of inhibitors against the serine hydrolase superfamily.[6][7] This technique allows for the assessment of target engagement and selectivity in a complex proteome. A detailed protocol for competitive ABPP is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when evaluating the off-target effects of this compound.

Q: I am observing unexpected phenotypes in my cellular or in vivo experiments after treatment with this compound. How can I determine if these are due to off-target effects?

A: Unexpected phenotypes could arise from off-target interactions. To investigate this, we recommend the following:

  • Perform Competitive ABPP: This is the gold standard for identifying off-target interactions within the serine hydrolase family.[6][7] By comparing the protein labeling profile of a broad-spectrum serine hydrolase probe in the presence and absence of this compound, you can identify other serine hydrolases that are inhibited by the compound in your specific biological sample.

  • Consult Selectivity Data: Refer to the table below for the known selectivity profile of a close analog of this compound against a panel of human serine hydrolases.[5] While this compound itself is reported to be highly selective, this data can guide your investigation of potential off-targets.

  • Titrate the Inhibitor: Use the lowest effective concentration of this compound in your experiments to minimize the potential for off-target effects. An IC50 curve in your system of interest can help determine the optimal concentration.

Selectivity Profile of this compound Analog against Human Serine Hydrolases

Serine Hydrolase Target% Inhibition at 10 µM
LYPLAL1 >95%
ABHD11<10%
ABHD12<10%
ABHD6<10%
APEH<10%
BAT5<10%
CES1<15%
CES2<10%
DAGLA<10%
FAAH1<10%
FAAH2<10%
KIAA1363<10%
LYPLA1<10%
LYPLA2<10%
MAGL<10%
PAFAH1B2<10%
PAFAH1B3<10%
PAFAH2<10%
PLA2G15<10%
PLA2G7<10%
PTPLA<10%
RBBP9<10%
STRADB<10%
And >10 other serine hydrolases<10%

Data presented is based on findings for a close analog of this compound as reported in Ahn et al., ACS Chemical Biology, 2016.[5]

Q: My competitive ABPP experiment shows inhibition of a protein at the expected molecular weight of LYPLAL1, but I want to confirm its identity.

A: While gel-based competitive ABPP is an excellent screening method, it relies on molecular weight for initial identification. To definitively confirm the identity of the inhibited protein, you can employ a more advanced, mass spectrometry-based ABPP approach. This involves using a biotinylated version of the serine hydrolase probe to enrich for labeled proteins, followed by trypsin digestion and LC-MS/MS analysis to identify the specific proteins that are being inhibited by this compound.

Q: I am not seeing any inhibition of my protein of interest in the competitive ABPP experiment, even though it is a known serine hydrolase.

A: This could be due to several factors:

  • Probe Coverage: The broad-spectrum fluorophosphonate (FP) probes used in ABPP label a large percentage of, but not all, serine hydrolases.[7] Your protein of interest may not be efficiently labeled by the specific probe you are using.

  • Enzyme Activity: The enzyme must be in a catalytically active state to be labeled by the activity-based probe.[8] Ensure that your sample preparation methods preserve enzyme activity.

  • Antibody Quality: If you are using a specific antibody for detection as an alternative to a tagged probe, ensure its specificity and quality.

Experimental Protocols

Detailed Methodology for Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines the steps for assessing the selectivity of this compound against serine hydrolases in a complex proteome (e.g., cell lysate or tissue homogenate).

Materials:

  • Proteome sample (cell lysate or tissue homogenate)

  • This compound

  • DMSO (vehicle control)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

  • Proteome Preparation:

    • Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris buffer) on ice.

    • Determine the protein concentration of the proteome samples using a standard protein assay (e.g., BCA assay).

    • Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

  • Inhibitor Incubation:

    • In separate microcentrifuge tubes, aliquot equal amounts of the proteome.

    • To each tube, add the desired concentration of this compound (or other test compounds). For a negative control, add an equivalent volume of DMSO.

    • Incubate the samples for 30 minutes at room temperature to allow for the inhibitor to bind to its target(s).

  • Activity-Based Probe Labeling:

    • Add the fluorophosphonate-rhodamine (FP-Rh) probe to each sample at a final concentration of 1 µM.

    • Incubate the samples for another 30 minutes at room temperature. The probe will covalently label the active site serine of catalytically active serine hydrolases that have not been blocked by the inhibitor.

  • Quenching and Sample Preparation for SDS-PAGE:

    • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis and Imaging:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.

  • Data Analysis:

    • Compare the fluorescent band pattern between the DMSO-treated control lane and the this compound-treated lanes.

    • A decrease in the intensity of a fluorescent band in the inhibitor-treated lane compared to the control indicates that the inhibitor has bound to and inhibited that specific serine hydrolase.

    • The band corresponding to LYPLAL1 should show a significant decrease in fluorescence intensity. Any other bands that show a dose-dependent decrease in intensity are potential off-targets.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Steps cluster_analysis Analysis proteome Proteome Sample (Cell Lysate/Tissue Homogenate) pre_incubation Pre-incubation (30 min, RT) proteome->pre_incubation inhibitor This compound inhibitor->pre_incubation dmso DMSO (Vehicle) dmso->pre_incubation probe_labeling FP-Rhodamine Probe Labeling (30 min, RT) pre_incubation->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page fluorescence_scan Fluorescence Gel Scan sds_page->fluorescence_scan data_analysis Data Analysis (Compare Band Intensities) fluorescence_scan->data_analysis

Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).

logical_relationship cluster_targets Potential Targets cluster_effects Biological Effects inhibitor This compound on_target On-Target (LYPLAL1) inhibitor->on_target High Affinity off_target Potential Off-Targets (Other Serine Hydrolases) inhibitor->off_target Low Affinity / High Concentration intended_effect Intended Biological Effect (e.g., Altered Glucose Metabolism) on_target->intended_effect unintended_effect Unintended Biological Effect (Phenotype Variation) off_target->unintended_effect

Caption: Logical relationship of on-target and potential off-target effects.

References

Technical Support Center: Controlling for Lyplal1-IN-1 Off-Targets in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for off-targets of Lyplal1-IN-1 in proteomics experiments. The information is presented in a question-and-answer format, with detailed troubleshooting guides, experimental protocols, and data analysis workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective, covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1).[1][2] It exhibits a high potency for LYPLAL1 with a reported IC50 of 0.006 μM.[1] LYPLAL1 is a serine hydrolase that has been linked to metabolic traits and hepatic metabolism through genome-wide association studies.[2][3][4][5] While its precise physiological role is still under investigation, it is known to be involved in hepatic glucose production.[2][4]

Q2: Why is it important to control for off-targets when using this compound?

As with any small molecule inhibitor, there is a possibility that this compound may bind to other proteins besides LYPLAL1, which are referred to as "off-targets." These unintended interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of LYPLAL1 when it may be caused by the modulation of an off-target protein. Identifying and validating off-targets is a critical step in drug discovery and chemical probe development to ensure the specificity of action and to understand potential side effects.[6]

Q3: What are the common strategies to identify off-targets of a covalent inhibitor like this compound?

Several chemical proteomics approaches are effective for identifying the off-targets of covalent inhibitors. These include:

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently react with the active sites of specific enzyme families. A competitive ABPP experiment, where the proteome is pre-incubated with this compound before adding a broad-spectrum serine hydrolase probe, can identify other serine hydrolases that are targeted by the inhibitor.

  • Compound-Centric Chemical Proteomics (CCCP): This approach, often referred to as chemical pulldown, uses an immobilized version of the compound of interest to capture its binding partners from a cell lysate.[6][7]

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the change in the thermal stability of proteins upon ligand binding. This technique can be used to confirm direct target engagement in intact cells and can be adapted for proteome-wide off-target identification.[8][9][10]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to identify and validate off-targets of this compound.

Guide 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement

CETSA is a powerful technique to verify that this compound directly binds to LYPLAL1 and other potential off-targets within a cellular context.[10][11] The principle is that ligand binding typically stabilizes a protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Protein Extraction cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with this compound or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat Aliquots at Different Temperatures aliquot->heat lysis 5. Lyse Cells (Freeze-Thaw) heat->lysis centrifugation 6. Separate Soluble and Aggregated Proteins lysis->centrifugation quantification 7. Quantify Soluble Protein (Western Blot or Mass Spec) centrifugation->quantification melting_curve 8. Generate Melting Curves and Determine Tm Shift quantification->melting_curve

Figure 1: CETSA Experimental Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express LYPLAL1 (e.g., HepG2) to ~80% confluency.

    • Treat cells with a final concentration of 1 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting and Aliquoting:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into multiple aliquots.

  • Thermal Challenge:

    • Heat the individual aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to LYPLAL1 to confirm on-target engagement.

    • Mass Spectrometry (MS) Analysis (Thermal Proteome Profiling): For proteome-wide off-target discovery, digest the soluble proteins with trypsin and analyze by LC-MS/MS.

  • Data Analysis:

    • For Western blot data, quantify the band intensities and plot them against the temperature to generate a melting curve.

    • For MS data, identify and quantify proteins in each temperature point. Plot the relative protein abundance against temperature for each identified protein.

    • A shift in the melting temperature (Tm) between the this compound treated and vehicle-treated samples indicates a direct interaction.

Data Presentation:

ProteinTreatmentMelting Temperature (Tm) in °CTm Shift (ΔTm) in °C
LYPLAL1Vehicle (DMSO)52.5-
LYPLAL1This compound (1 µM)58.2+5.7
Off-Target XVehicle (DMSO)48.1-
Off-Target XThis compound (1 µM)51.9+3.8
Non-Target YVehicle (DMSO)61.3-
Non-Target YThis compound (1 µM)61.5+0.2
Guide 2: Chemical Pulldown Assay for Off-Target Identification

This method utilizes a modified version of this compound that can be immobilized on beads to "pull down" interacting proteins from a cell lysate.[7][12]

Experimental Workflow:

Pulldown_Workflow cluster_probe_prep Probe Preparation cluster_lysate_incubation Lysate Incubation cluster_enrichment Protein Enrichment cluster_analysis Analysis probe_synthesis 1. Synthesize Alkyne-tagged This compound Probe immobilization 2. Immobilize Probe on Azide-activated Beads probe_synthesis->immobilization incubation 4. Incubate Lysate with Probe-coupled Beads immobilization->incubation cell_lysis 3. Prepare Cell Lysate cell_lysis->incubation competition 5. Competition with excess free this compound incubation->competition Control washing 6. Wash Beads to Remove Non-specific Binders competition->washing elution 7. Elute Bound Proteins washing->elution sds_page 8. SDS-PAGE and Silver Staining elution->sds_page mass_spec 9. In-gel Digestion and LC-MS/MS Analysis sds_page->mass_spec

Figure 2: Chemical Pulldown Workflow.

Detailed Protocol:

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound containing a linker with a terminal alkyne group.

    • Immobilize the alkyne-tagged probe onto azide-functionalized agarose beads via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.

  • Cell Lysate Preparation:

    • Lyse cultured cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pulldown Incubation:

    • Incubate the cell lysate with the this compound-coupled beads for 2-4 hours at 4°C.

    • Control Experiment: In a parallel experiment, pre-incubate the lysate with an excess of free, unmodified this compound for 1 hour before adding the beads. This will serve to identify specific binders, which should be outcompeted by the free inhibitor.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., silver stain or Coomassie blue).

    • Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

  • Data Analysis:

    • Proteins that are significantly enriched in the pulldown sample compared to the control (with excess free inhibitor) are considered potential off-targets.

    • Use label-free quantification or isotopic labeling methods to compare protein abundance between the experimental and control samples.

Data Presentation:

Protein IDFunctionFold Enrichment (Pulldown vs. Control)p-valuePotential Off-Target?
P63027 (LYPLAL1)Serine Hydrolase25.3<0.001Yes (On-Target)
Q9Y283 (Off-Target Z)Serine Hydrolase15.8<0.005Yes
P04040 (Non-Target A)Structural Protein1.20.45No
Guide 3: Data Analysis Workflow for Off-Target Identification

A robust data analysis pipeline is crucial for distinguishing true off-targets from non-specific binders in proteomics experiments.

Logical Relationship Diagram:

Data_Analysis_Workflow cluster_raw_data Raw Data Processing cluster_identification Protein Identification cluster_quantification Protein Quantification cluster_statistical_analysis Statistical Analysis cluster_validation Validation raw_ms Raw MS Data peak_picking Peak Picking & Feature Detection raw_ms->peak_picking database_search Database Search (e.g., Mascot, Sequest) peak_picking->database_search fdr_control False Discovery Rate (FDR) Control (e.g., Target-Decoy) database_search->fdr_control quant Label-Free Quantification (LFQ) or Isobaric Tag Quantification fdr_control->quant normalization Data Normalization quant->normalization stat_test Statistical Testing (e.g., t-test, ANOVA) normalization->stat_test hit_selection Hit Selection (Fold Change & p-value cutoff) stat_test->hit_selection validation Orthogonal Validation (e.g., Western Blot, Enzymatic Assays) hit_selection->validation

Figure 3: Proteomics Data Analysis Workflow.

Key Steps in Data Analysis:

  • Raw Data Processing: Raw mass spectrometry data should be processed to detect peptide features and generate peak lists.[13]

  • Database Searching: The processed data is searched against a protein sequence database (e.g., UniProt) to identify peptides and, by inference, proteins.

  • False Discovery Rate (FDR) Control: To minimize false positives, a strict FDR of ≤1% should be applied at both the peptide and protein levels.[13]

  • Protein Quantification: The abundance of each protein is determined using methods like label-free quantification (LFQ) or quantification based on isobaric tags (e.g., TMT, iTRAQ).

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that show a significant change in abundance or thermal stability between the this compound treated and control groups.

  • Hit Selection: Define criteria for potential off-targets, for example, a fold-change > 2 and a p-value < 0.05.

  • Orthogonal Validation: Crucially, candidate off-targets identified through proteomic screens should be validated using independent, lower-throughput methods such as enzymatic assays with the purified candidate protein or targeted Western blotting.

References

Lyplal1-IN-1 Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lyplal1-IN-1 in cell culture media.

Overview

This compound is a selective, covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1).[1][2] Understanding its stability in experimental conditions is crucial for obtaining reliable and reproducible results. This guide addresses common issues and questions related to the handling and stability of this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture media to the desired final concentration.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: How stable is this compound in cell culture media?

Q4: What are the known signaling pathways affected by this compound?

A4: this compound primarily impacts pathways related to hepatic glucose metabolism and the innate immune response. Specifically, inhibition of LYPLAL1 has been shown to increase glucose production in hepatocytes. More recently, LYPLAL1 has been identified as a negative regulator of the cGAS-STING pathway through the depalmitoylation of cGAS.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of this compound in cell culture media.- Prepare fresh dilutions of this compound in media for each experiment.- Minimize the pre-incubation time of the compound in media before adding to cells.- Perform a time-course experiment to determine the optimal treatment duration.- Conduct a stability test of this compound in your specific cell culture medium (see Experimental Protocols).
Suboptimal final concentration of the inhibitor.- Titrate the concentration of this compound to determine the optimal working concentration for your cell type and assay.
Issues with the initial stock solution.- Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.- Prepare a fresh stock solution from a new vial of the compound.
High background or off-target effects Compound precipitation in the media.- Visually inspect the media for any signs of precipitation after adding this compound.- Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility.- For a related inhibitor, solubility was found to be 11.3 µM in DMEM and 100 µM in DMEM with 10% fetal calf serum.[3] Consider these as potential upper limits.
Non-specific binding to plate surfaces or media components.- Use low-binding microplates for your experiments.- Include appropriate vehicle controls (DMSO) in your experimental design.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available, the following table provides data for a related inhibitor, ML348, a selective, reversible inhibitor of LYPLA1. This data can serve as a general reference, but it is crucial to determine the stability of this compound under your specific experimental conditions.

Table 1: Solubility and Stability of a Related LYPLA1 Inhibitor (ML348)

ParameterConditionValueReference
Solubility PBS (Room Temperature)<1 µM[3]
DMEM (Room Temperature)11.3 µM[3]
DMEM + 10% Fetal Calf Serum (Room Temperature)100 µM[3]
Stability PBS (Ambient Temperature)>48 hours[3]

Experimental Protocols

Protocol 1: General Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using LC-MS (Liquid Chromatography-Mass Spectrometry).

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium in sterile microcentrifuge tubes. Prepare separate sets for media with and without serum.

  • Immediately after preparation (T=0), take an aliquot from each tube for LC-MS analysis. This will serve as the baseline concentration.

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from each tube.

  • Store all collected aliquots at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated LC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathways and Experimental Workflows

Hepatic Glucose Metabolism Pathway

Inhibition of LYPLAL1 by this compound in hepatocytes leads to an increase in glucose production. This suggests that LYPLAL1 plays a role in negatively regulating gluconeogenesis and/or promoting glycolysis.

Hepatic_Glucose_Metabolism Lyplal1_IN_1 Lyplal1_IN_1 LYPLAL1 LYPLAL1 Lyplal1_IN_1->LYPLAL1 Inhibits Gluconeogenesis Gluconeogenesis LYPLAL1->Gluconeogenesis Negative Regulation Glycolysis Glycolysis LYPLAL1->Glycolysis Positive Regulation Glucose_Production Glucose_Production Gluconeogenesis->Glucose_Production Leads to Glycolysis->Glucose_Production Reduces

Caption: this compound inhibits LYPLAL1, impacting hepatic glucose metabolism.

cGAS-STING Signaling Pathway

LYPLAL1 negatively regulates the cGAS-STING pathway by depalmitoylating cGAS. Inhibition of LYPLAL1 with this compound is expected to enhance cGAS-mediated immune responses.

cGAS_STING_Pathway cluster_Inhibition Inhibition by this compound cluster_Pathway cGAS-STING Pathway Lyplal1_IN_1 Lyplal1_IN_1 LYPLAL1 LYPLAL1 Lyplal1_IN_1->LYPLAL1 Inhibits cGAS cGAS LYPLAL1->cGAS Depalmitoylates (Inactivates) Cytosolic_dsDNA Cytosolic_dsDNA Cytosolic_dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN_Production Type_I_IFN_Production IRF3->Type_I_IFN_Production Induces

Caption: this compound enhances cGAS-STING signaling by inhibiting LYPLAL1-mediated cGAS depalmitoylation.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation and Sampling cluster_Analysis Analysis Prepare_Stock Prepare this compound Stock in DMSO Dilute_in_Media Dilute in Cell Culture Media (+/- Serum) Prepare_Stock->Dilute_in_Media Time_Zero Collect T=0 Aliquot Dilute_in_Media->Time_Zero Incubate Incubate at 37°C, 5% CO2 Time_Zero->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Store_Samples Store Samples at -80°C Time_Points->Store_Samples LC_MS Analyze by LC-MS Store_Samples->LC_MS Data_Analysis Calculate % Remaining LC_MS->Data_Analysis

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Minimizing toxicity of Lyplal1-IN-1 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lyplal1-IN-1 in long-term cell culture. Our goal is to help you minimize toxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1), with a reported IC50 of 0.006 μM.[1] LYPLAL1 is a serine hydrolase implicated in metabolic regulation.[2][3] Notably, LYPLAL1 has been identified as a negative regulator of the cGAS/STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a key component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[4][5] By inhibiting LYPLAL1, this compound may lead to the activation of the cGAS/STING pathway.

Q2: What are the potential causes of toxicity with this compound in long-term cell culture?

Prolonged exposure to this compound may lead to cytotoxicity through several mechanisms:

  • On-target effects: Sustained inhibition of LYPLAL1 can lead to chronic activation of the cGAS/STING pathway, resulting in a persistent inflammatory state that can be detrimental to cell health and viability.[6][7]

  • Off-target effects: As a covalent inhibitor, this compound has the potential to bind irreversibly to other proteins with reactive cysteine residues, leading to unintended functional consequences and toxicity.[3][4]

  • Compound-specific properties: The physicochemical properties of this compound, such as its solubility and stability in culture media over time, may contribute to toxicity.

Q3: What are the initial steps to minimize this compound toxicity?

  • Optimize Concentration: Use the lowest concentration of this compound that achieves the desired biological effect. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Determine Optimal Exposure Time: For long-term studies, consider intermittent dosing or shorter exposure times to reduce cumulative toxicity.

  • Cell Line Selection: Be aware that different cell lines may exhibit varying sensitivities to this compound. It is advisable to test a few different cell lines if possible.

  • Proper Compound Handling: Ensure that this compound is properly dissolved and stored to maintain its stability and minimize the formation of potentially toxic aggregates.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in long-term cell culture.

Problem Possible Cause Recommended Solution
Increased cell death observed after prolonged treatment. 1. High concentration of this compound. Perform a dose-response experiment to determine the EC50 for your desired effect and a separate IC50 for cytotoxicity. Use a concentration that maximizes the therapeutic window.
2. Sustained activation of the cGAS/STING pathway. Assess the activation of the cGAS/STING pathway (see Experimental Protocols). Consider using a lower concentration or intermittent dosing. In some cases, co-treatment with an inhibitor of a downstream effector of the STING pathway (e.g., a TBK1 inhibitor) might be explored, but this could interfere with the on-target effects.
3. Off-target effects of the covalent inhibitor. There is no simple way to avoid off-target effects. If you suspect off-target toxicity, consider using a structurally different LYPLAL1 inhibitor if one becomes available.
Changes in cell morphology (e.g., flattened, enlarged, vacuolated). 1. Cellular stress response due to cGAS/STING activation. Observe cells daily by microscopy. These morphological changes can be indicative of senescence or a pro-inflammatory state.[8] Correlate these changes with markers of STING activation.
2. General cytotoxicity. Perform viability assays (e.g., MTT, LDH) to quantify the extent of cell death.
Reduced cell proliferation without significant cell death. 1. Cytostatic effect of this compound. Use a cell proliferation assay (e.g., counting cells over time, BrdU incorporation) to distinguish between a cytostatic and cytotoxic effect.
2. Senescence induced by cGAS/STING activation. Stain for senescence markers such as beta-galactosidase.[9]
Inconsistent results between experiments. 1. Instability of this compound in culture medium. Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles.[1] Consider the stability of the compound in your specific culture medium over the duration of the experiment.
2. Variation in cell density at the time of treatment. Ensure that cells are seeded at a consistent density for all experiments.

Experimental Protocols

Here are detailed protocols for key assays to assess the toxicity of this compound.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired duration. Include vehicle-only controls.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[4][11]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After treatment, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new 96-well plate.

  • Incubate as recommended in the kit protocol.

  • Measure the absorbance at the specified wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][12][13]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • FACS tubes

Procedure:

  • Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Assessment of cGAS/STING Pathway Activation

Activation of the STING pathway can be monitored by measuring the phosphorylation of key downstream proteins, STING and TBK1, by Western blotting.

Materials:

  • Antibodies against phospho-STING, total STING, phospho-TBK1, and total TBK1.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of STING and TBK1.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • An increase in the ratio of phosphorylated to total protein indicates pathway activation.

Quantitative Data Summary

The following tables provide examples of how to structure and present your quantitative data when assessing the toxicity of this compound.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198 ± 4.5
192 ± 6.1
575 ± 8.3
1055 ± 7.9
2530 ± 6.4
5015 ± 4.1

Table 2: Time-Course of this compound Induced Cytotoxicity (LDH Assay)

Time (hours)% Cytotoxicity (at 10 µM this compound) (Mean ± SD)
02 ± 0.5
2415 ± 2.1
4835 ± 3.8
7260 ± 5.5

Visualizations

Signaling Pathway

Lyplal1_IN_1_Signaling_Pathway cluster_cell Cell Lyplal1_IN_1 This compound LYPLAL1 LYPLAL1 Lyplal1_IN_1->LYPLAL1 inhibits cGAS cGAS LYPLAL1->cGAS negatively regulates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Inflammatory_Response Inflammatory Response IRF3->Inflammatory_Response induces

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability cytotoxicity Assess Cytotoxicity (LDH Assay) treatment->cytotoxicity apoptosis Assess Apoptosis (Annexin V/PI Staining) treatment->apoptosis pathway_activation Assess STING Pathway Activation (Western Blot) treatment->pathway_activation data_analysis Data Analysis viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis pathway_activation->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for assessing this compound toxicity.

Troubleshooting Logic

Troubleshooting_Logic start Problem: Increased Cell Death check_concentration Is the concentration optimized? start->check_concentration optimize Action: Perform dose-response and use lower concentration check_concentration->optimize No check_sting Is the STING pathway activated? check_concentration->check_sting Yes intermittent_dosing Action: Consider intermittent dosing check_sting->intermittent_dosing Yes off_target Consider off-target effects check_sting->off_target No

Caption: Troubleshooting decision tree for this compound toxicity.

References

Technical Support Center: Negative Control Experiments for Lyplal1-IN-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lyplal1-IN-1, a selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1). Proper negative controls are crucial for validating the specificity of this compound's effects and avoiding misinterpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are negative controls essential when using this compound?

A1: Negative controls are critical to ensure that the observed biological effects are a direct result of the specific inhibition of LYPLAL1 by this compound and not due to off-target effects, solvent effects, or other experimental artifacts. This compound is a covalent inhibitor, which forms a permanent bond with its target. This makes it especially important to confirm that the observed phenotype is due to the intended covalent modification of LYPLAL1.

Q2: What is the mechanism of action of this compound and how does this influence the choice of negative controls?

A2: this compound is a selective covalent inhibitor that targets the active site serine residue (Ser-124) of LYPLAL1.[1] The inhibitor contains a reactive N2-substituted triazole urea motif which acylates the serine, forming a stable covalent bond.[1] Understanding this mechanism is key to designing appropriate negative controls. An ideal negative control would be a molecule that is structurally similar to this compound but lacks the reactive electrophilic "warhead," preventing covalent bond formation.

Q3: What are the recommended negative controls for an in-cell experiment with this compound?

A3: For cellular studies, a multi-pronged approach to negative controls is recommended:

  • Vehicle Control: The most basic and essential control is the vehicle in which this compound is dissolved, typically DMSO. This accounts for any effects of the solvent on the cells.

  • Structurally Similar Inactive Compound: The best practice is to use a close structural analog of this compound that is known to be inactive. For this compound, which is the (2R,3R)-2-phenylpiperidine-3-carboxylic acid isomer, the (2S,3S)-isomer has been shown to be inactive and serves as an excellent negative control.[1]

  • Target Knockout/Knockdown Cells: Using cells where LYPLAL1 has been knocked out (KO) or its expression knocked down (e.g., via siRNA or shRNA) is a powerful control. In these cells, this compound should not produce the same phenotypic effect as in wild-type cells, confirming the on-target action of the inhibitor.

Troubleshooting Guides

Problem 1: I am observing a phenotype in my cells treated with this compound, but I'm not sure if it's a specific effect.

Troubleshooting Steps:

  • Run parallel experiments with negative controls: Treat cells with the vehicle (e.g., DMSO) alone and with an inactive analog of this compound at the same concentration as this compound.

  • Compare the phenotypes: If the phenotype is only observed with this compound and not with the vehicle or the inactive analog, it is more likely to be a specific effect.

  • Confirm with target engagement assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or western blotting to confirm that this compound is engaging with LYPLAL1 in your cells.

Problem 2: My western blot shows changes in protein expression after this compound treatment, but I need to confirm these are LYPLAL1-dependent.

Troubleshooting Steps:

  • Use LYPLAL1 KO/KD cells: Perform the same western blot experiment in LYPLAL1 knockout or knockdown cells. The changes observed in wild-type cells should be absent or significantly reduced in the KO/KD cells if they are a direct consequence of LYPLAL1 inhibition.

  • Include a "secondary antibody only" control: This control, where the primary antibody is omitted, helps to identify any non-specific binding of the secondary antibody that could be misinterpreted as a real signal.[2][3]

  • Use a loading control: Always include a loading control (e.g., GAPDH, β-actin) to ensure that equal amounts of protein were loaded in each lane, which is essential for accurate comparison of protein levels.[2][3]

Experimental Protocols & Data Presentation

Table 1: Recommended Negative Controls for this compound Experiments
Experimental Technique Primary Negative Control Secondary Negative Controls Purpose of Control
In-Cell Phenotypic Assay Vehicle (e.g., DMSO)Inactive structural analog (e.g., (2S,3S)-isomer of the parent compound)[1], LYPLAL1 KO/KD cellsTo rule out solvent effects, off-target effects of the chemical scaffold, and confirm on-target activity.
In Vitro Enzyme Assay No inhibitorInactive structural analog, Denatured enzymeTo establish baseline enzyme activity, confirm the specificity of inhibition, and rule out non-specific inhibition.
Western Blotting Untreated cellsLYPLAL1 KO/KD cell lysate[2], Secondary antibody only control[2][3], Loading control[2][3]To establish baseline protein levels, confirm antibody specificity, and ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA) Vehicle (e.g., DMSO)[1][4]No-heat control, Lysate from LYPLAL1 KO cells[4]To determine the baseline thermal stability of LYPLAL1 and confirm that the observed shift is target-specific.
Protocol 1: Validating On-Target Engagement of this compound using Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment to confirm that this compound binds to and stabilizes LYPLAL1 in a cellular context.

Materials:

  • Cells expressing LYPLAL1

  • This compound

  • Vehicle (e.g., DMSO)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating (e.g., PCR cycler), centrifugation, and protein quantification (e.g., for western blotting)

Methodology:

  • Cell Treatment: Treat one set of cells with this compound at the desired concentration and another set with the vehicle (negative control) for a specified time.

  • Heating: Aliquot the treated cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes). Include a no-heat control.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Centrifugation: Pellet the aggregated, denatured proteins by centrifugation.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of LYPLAL1 using western blotting or another protein detection method.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble LYPLAL1 will decrease as the temperature increases. In the this compound-treated samples, LYPLAL1 should be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures. This "thermal shift" indicates target engagement.

Visualizations

Lyplal1_Inhibition_Pathway cluster_signaling LYPLAL1 Signaling Pathway cluster_inhibition Inhibition by this compound Substrate Substrate LYPLAL1 LYPLAL1 Substrate->LYPLAL1 Binds to Product Product LYPLAL1->Product Catalyzes Inactive_LYPLAL1 Inactive_LYPLAL1 Downstream_Effect Downstream_Effect Product->Downstream_Effect Leads to Lyplal1_IN_1 Lyplal1_IN_1 Lyplal1_IN_1->LYPLAL1 Covalently binds to Ser-124 Inactive_LYPLAL1->Product

Caption: Covalent inhibition of LYPLAL1 by this compound blocks substrate conversion.

Negative_Control_Workflow cluster_controls Treatment Groups Start Start Experiment Treatment Cell Treatment Start->Treatment Phenotype Phenotype Observed? Treatment->Phenotype Specific_Effect Potentially Specific Effect Phenotype->Specific_Effect  Yes (this compound only) NonSpecific_Effect Likely Non-Specific Effect or Artifact Phenotype->NonSpecific_Effect  Yes (with controls) or No Further_Validation Further Validation with KO/KD cells Specific_Effect->Further_Validation Lyplal1_IN_1 This compound Vehicle Vehicle Control (e.g., DMSO) Inactive_Analog Inactive Analog

Caption: Workflow for assessing the specificity of this compound effects using negative controls.

References

Navigating LYPLAL1 Inhibition Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during LYPLAL1 inhibition assays. The following information is designed to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LYPLAL1 and why is it a target of interest?

A1: LYPLAL1 (Lysophospholipase-like 1) is a serine hydrolase that has been linked to various metabolic traits through genome-wide association studies (GWAS).[1][2] Its inhibition has been shown to increase glucose production in liver cells, making it a potential therapeutic target for metabolic diseases.[2] More recently, LYPLAL1 has been identified as a negative regulator of the cGAS-STING signaling pathway, where it depalmitoylates cGAS, suggesting a role in innate immunity and anti-tumor responses.[3][4][5]

Q2: What are the common assay formats for measuring LYPLAL1 inhibition?

A2: The most common methods for assessing LYPLAL1 inhibition are fluorescence polarization (FP) assays and activity-based protein profiling (ABPP).[6][7] FP assays are often used in high-throughput screening to identify potential inhibitors by measuring the displacement of a fluorescent probe from the enzyme's active site.[6][8] ABPP utilizes probes that covalently bind to the active site of serine hydrolases, allowing for the profiling of enzyme activity in complex biological samples.[9][10]

Q3: What are some potential sources of variability in LYPLAL1 inhibition assays?

A3: Variability can arise from several factors, including:

  • Reagent Quality and Stability: The purity and stability of the recombinant LYPLAL1 enzyme, fluorescent probes, and inhibitors are critical.

  • Buffer Composition: pH, ionic strength, and detergents in the assay buffer can significantly impact enzyme activity and stability.

  • Pipetting Accuracy: Inconsistent volumes, especially in high-throughput formats, can lead to significant errors.

  • Incubation Times and Temperatures: Deviations from optimized incubation parameters can affect the binding kinetics and enzyme activity.

  • Instrument Settings: Incorrect settings on the plate reader, such as excitation/emission wavelengths and G-factor calibration for FP assays, can introduce variability.[11]

Troubleshooting Guides

Fluorescence Polarization (FP) Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low Dynamic Range (Small mP Window) 1. Suboptimal tracer concentration.1. Titrate the fluorescent tracer to determine the optimal concentration that provides a good signal-to-noise ratio without saturating the binding sites.[12]
2. Tracer is too large relative to the protein.2. If possible, use a smaller fluorescent probe. The size difference between the bound and unbound tracer is crucial for a significant change in polarization.[12]
3. Inactive or poorly folded LYPLAL1 enzyme.3. Verify the activity of the recombinant LYPLAL1 using a colorimetric or fluorometric substrate assay. Ensure proper storage and handling of the enzyme.
High Background Signal 1. Non-specific binding of the tracer to the microplate.1. Use non-binding surface (NBS) plates.[12]
2. Contaminated buffer or reagents.2. Use fresh, high-purity reagents and filter-sterilize buffers.
3. Light scattering from precipitated compounds or protein aggregates.3. Centrifuge compound plates before use. Ensure the LYPLAL1 protein is properly folded and free of aggregates.
High Variability Between Replicates 1. Inaccurate pipetting.1. Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.
2. Temperature gradients across the plate.2. Allow all reagents and the plate to equilibrate to room temperature before starting the assay.
3. Edge effects in the microplate.3. Avoid using the outer wells of the plate for critical samples or fill them with buffer to maintain a humid environment.
Activity-Based Protein Profiling (ABPP) Troubleshooting
Problem Potential Cause Recommended Solution
No or Weak Probe Labeling 1. Inactive LYPLAL1 enzyme.1. Confirm enzyme activity using an orthogonal assay.
2. Suboptimal probe concentration or incubation time.2. Optimize the concentration of the ABPP probe and the incubation time to ensure complete labeling of the active enzyme.
3. Incompatible buffer conditions.3. Ensure the buffer pH and composition are optimal for both LYPLAL1 activity and probe reactivity.
High Background or Non-Specific Labeling 1. Probe is too reactive or used at too high a concentration.1. Titrate the probe to the lowest effective concentration. Consider using a less reactive probe if non-specific labeling persists.
2. Sample degradation leading to exposure of reactive sites.2. Prepare fresh lysates and always include protease inhibitors.
Inconsistent Inhibition Results 1. Instability of the covalent inhibitor.1. Prepare fresh solutions of the inhibitor for each experiment. Assess the stability of the compound in the assay buffer.
2. Insufficient pre-incubation time with the inhibitor.2. Optimize the pre-incubation time to allow for complete covalent modification of the enzyme before adding the ABPP probe.

Experimental Protocols

LYPLAL1 Fluorescence Polarization (FP) Inhibition Assay

This protocol is adapted from high-throughput screening assays for serine hydrolase inhibitors.[6][8]

Materials:

  • Purified recombinant human LYPLAL1 protein

  • FP-Rhodamine probe (or other suitable fluorescent probe)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68

  • Test compounds (inhibitors) dissolved in DMSO

  • Black, low-volume 384-well non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Thaw LYPLAL1 and FP-Rhodamine on ice.

    • Prepare a 2X working solution of LYPLAL1 in Assay Buffer. The final concentration should be empirically determined to yield a significant polarization window.

    • Prepare a 2X working solution of FP-Rhodamine in Assay Buffer. The final concentration should be in the low nanomolar range and optimized for signal intensity and binding.

    • Prepare serial dilutions of test compounds in DMSO, then dilute into Assay Buffer to a 4X final concentration.

  • Assay Protocol:

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 5 µL of the 2X LYPLAL1 solution to all wells.

    • Incubate at room temperature for 30 minutes.

    • Add 10 µL of the 2X FP-Rhodamine solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the rhodamine fluorophore (e.g., Ex: 530 nm, Em: 590 nm).

    • Calculate the percentage of inhibition relative to the DMSO control.

Competitive Activity-Based Protein Profiling (ABPP) for LYPLAL1

This protocol is a general workflow for competitive ABPP to assess inhibitor selectivity.[13][14]

Materials:

  • Cell or tissue lysate containing active LYPLAL1

  • Covalent inhibitor of interest

  • FP-biotin probe (or other suitable ABPP probe)

  • Lysis Buffer: PBS with protease inhibitors

  • SDS-PAGE gels and Western blotting reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation:

    • Harvest cells or tissue and lyse in ice-cold Lysis Buffer.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Inhibitor Treatment:

    • Dilute the lysate to a final concentration of 1 mg/mL in Lysis Buffer.

    • Aliquot the lysate and treat with varying concentrations of the covalent inhibitor or DMSO (vehicle control).

    • Incubate at 37°C for 30 minutes.

  • Probe Labeling:

    • Add the FP-biotin probe to each reaction to a final concentration of 1 µM.

    • Incubate at room temperature for 30 minutes.

  • SDS-PAGE and Western Blotting:

    • Quench the reactions by adding 4X SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with streptavidin-HRP.

    • Detect the labeled proteins using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities corresponding to LYPLAL1.

    • Determine the IC50 of the inhibitor by plotting the percentage of residual LYPLAL1 activity against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

LYPLAL1_Inhibition_Assay_Workflow cluster_FP Fluorescence Polarization Assay cluster_ABPP Competitive ABPP Assay FP_Start Start FP_Add_Inhibitor Add Inhibitor/DMSO FP_Start->FP_Add_Inhibitor FP_Add_LYPLAL1 Add LYPLAL1 Enzyme FP_Add_Inhibitor->FP_Add_LYPLAL1 FP_Incubate1 Incubate (30 min) FP_Add_LYPLAL1->FP_Incubate1 FP_Add_Probe Add FP-Rhodamine Probe FP_Incubate1->FP_Add_Probe FP_Incubate2 Incubate (60 min) FP_Add_Probe->FP_Incubate2 FP_Read Read Fluorescence Polarization FP_Incubate2->FP_Read FP_End Analyze Data FP_Read->FP_End ABPP_Start Start ABPP_Prepare_Lysate Prepare Cell/Tissue Lysate ABPP_Start->ABPP_Prepare_Lysate ABPP_Add_Inhibitor Add Inhibitor/DMSO ABPP_Prepare_Lysate->ABPP_Add_Inhibitor ABPP_Incubate1 Incubate (30 min) ABPP_Add_Inhibitor->ABPP_Incubate1 ABPP_Add_Probe Add FP-Biotin Probe ABPP_Incubate1->ABPP_Add_Probe ABPP_Incubate2 Incubate (30 min) ABPP_Add_Probe->ABPP_Incubate2 ABPP_SDS_PAGE SDS-PAGE ABPP_Incubate2->ABPP_SDS_PAGE ABPP_Western Western Blot (Streptavidin-HRP) ABPP_SDS_PAGE->ABPP_Western ABPP_End Analyze Data ABPP_Western->ABPP_End cGAS_STING_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS_Palm Palmitoylated cGAS (Active Dimer) Cytosolic_DNA->cGAS_Palm Binds cGAS cGAS LYPLAL1 LYPLAL1 LYPLAL1->cGAS_Palm Depalmitoylates ZDHHC9 ZDHHC9 ZDHHC9->cGAS Palmitoylates cGAMP 2'3'-cGAMP cGAS_Palm->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 Nucleus Nucleus p_IRF3->Nucleus Dimerizes & Translocates IFN Type I Interferons Nucleus->IFN Upregulates Transcription

References

Lyplal1-IN-1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Lyplal1-IN-1. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability and handling of this compound.

Q1: My experimental results are inconsistent. Could this be related to the degradation of this compound?

A1: Inconsistent results can indeed be a sign of compound degradation. This compound, as a covalent inhibitor, possesses reactive functional groups that can be susceptible to degradation under certain conditions. Factors such as improper storage, multiple freeze-thaw cycles of stock solutions, or instability in your experimental buffer can lead to a decrease in the active concentration of the inhibitor, resulting in variability in your data. We recommend assessing the stability of this compound in your specific experimental media using the protocol provided below.

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability of this compound. For the solid compound, it is recommended to store it at 4°C under sealed conditions, protected from moisture and light.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q3: How should I prepare my stock solution of this compound?

A3: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. If you encounter solubility issues, you can warm the solution to 37°C and use sonication to aid dissolution.[2] It is important to use a high-purity, anhydrous grade of DMSO, as water content can affect the stability of the compound.

Q4: I am using an aqueous buffer for my experiment. Is this compound stable in aqueous solutions?

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been published, compounds containing triazole and urea moieties can be susceptible to hydrolysis. The triazole ring itself is generally stable, but the urea linkage can be a point of cleavage under certain conditions. Additionally, as a complex organic molecule, oxidation and photodegradation are potential concerns.

Q6: How can I check for degradation of my this compound sample?

A6: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and degradation of your this compound sample.[3][4] By comparing the chromatogram of a freshly prepared solution to one that has been stored or incubated under your experimental conditions, you can detect the appearance of degradation products and a decrease in the peak area of the parent compound. A detailed protocol for a stability assessment using HPLC is provided in this guide.

Quantitative Data Summary

ParameterConditionRecommendationCitation
Storage (Solid) Temperature4°C[1]
ProtectionSealed, away from moisture and light[1]
Storage (DMSO Stock Solution) -20°CUse within 1 month[1][2]
-80°CUse within 6 months[1][2]
HandlingAliquot to avoid freeze-thaw cycles[1][2]
Reconstitution SolventDMSO[2]
AidWarming to 37°C and sonication[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Media by HPLC

This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer.

Objective: To quantify the degradation of this compound over time in a user-defined aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, Tris-HCl)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution with your experimental aqueous buffer to the final working concentration you use in your assays (e.g., 10 µM).

  • Time-Zero Sample (T=0): Immediately after preparing the working solution, take an aliquot and inject it into the HPLC system. This will serve as your baseline (100% integrity).

  • Incubation: Incubate the remaining working solution under the conditions that mimic your experiment (e.g., 37°C in an incubator).

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24, and 48 hours), take aliquots of the incubated working solution and inject them into the HPLC system.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be 5-95% B over 10-15 minutes.[4]

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • For each time point, integrate the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution in DMSO prep_work Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_work t0_hplc T=0 HPLC Analysis (Baseline) prep_work->t0_hplc incubate Incubate at Experimental Conditions prep_work->incubate data_analysis Calculate % Remaining vs. Time t0_hplc->data_analysis tp_hplc Time-Point HPLC Analysis (Tx) incubate->tp_hplc Sample at intervals tp_hplc->data_analysis

Caption: Workflow for assessing this compound stability.

G cluster_degradation Potential Degradation Products parent Triazole Urea Compound (e.g., this compound) hydrolyzed_urea Hydrolyzed Urea (Cleaved Molecule) parent->hydrolyzed_urea Hydrolysis (e.g., non-neutral pH) oxidized_product Oxidized Derivative parent->oxidized_product Oxidation

References

Validation & Comparative

A Comparative Guide: Unraveling the Effects of Lyplal1-IN-1 and LYPLAL1 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for studying the function of Lysophospholipase-like 1 (LYPLAL1): the small molecule inhibitor Lyplal1-IN-1 and siRNA-mediated gene knockdown. Understanding the nuances of each approach is critical for designing experiments and interpreting results in the context of metabolic disease and immunology research.

At a Glance: this compound vs. LYPLAL1 siRNA

FeatureThis compoundLYPLAL1 siRNA Knockdown
Mechanism of Action Covalent, selective inhibition of LYPLAL1 enzymatic activity.[1]Post-transcriptional gene silencing by mRNA degradation.
Target LYPLAL1 protein.LYPLAL1 mRNA.
Effect Rapid and reversible (depending on inhibitor kinetics) loss of LYPLAL1 enzymatic function.Transient reduction in LYPLAL1 protein levels.
Specificity Highly selective for LYPLAL1.[1]Potential for off-target effects.
Applications Acute functional studies, target validation, in vivo studies.Gene function validation, pathway analysis.

Quantitative Comparison of Effects

Effects on Gene Expression

Studies on Lyplal1 knockout mice show a near-complete ablation of Lyplal1 mRNA in various tissues. While this compound directly inhibits the protein's enzymatic activity, its downstream effects on gene expression have been linked to metabolic pathways.[1]

Table 1: Comparison of Effects on LYPLAL1 mRNA Levels

TreatmentTarget Organism/Cell LineMethod of QuantificationObserved Effect on LYPLAL1 mRNAReference
Lyplal1 KnockoutMouse (various tissues)RNAseq, qPCR>99% reduction[2]
This compoundHepatocytesNot directly reportedPrimarily targets protein function[1]
LYPLAL1 siRNAHeLa CellsqPCRSignificant knockdown (level varies)[3]
Effects on Protein Levels and Activity

This compound is a potent inhibitor of LYPLAL1's enzymatic activity. In contrast, siRNA knockdown leads to a reduction in the total amount of LYPLAL1 protein.

Table 2: Comparison of Effects on LYPLAL1 Protein and Activity

TreatmentTarget Organism/Cell LineMethod of QuantificationObserved EffectReference
Lyplal1 KnockoutMouse (various tissues)Western BlotUndetectable protein[2]
This compoundRecombinant LYPLAL1IC50 determinationIC50 = 0.006 µM[4]
LYPLAL1 shRNAHeLa CellsWestern BlotSignificant reduction in protein levels[3]
Phenotypic Effects

Both inhibition and knockdown of LYPLAL1 have been shown to impact cellular metabolism, particularly glucose production in hepatocytes.

Table 3: Comparison of Phenotypic Effects

TreatmentExperimental SystemObserved PhenotypeReference
This compoundPrimary mouse hepatocytesIncreased glucose production[1]
Lyplal1 KnockoutMouseNo significant alteration in body composition or glucose homeostasis under high-fat diet[2]

Signaling Pathways

LYPLAL1 has been implicated in at least two key signaling pathways: the cGAS-STING innate immunity pathway and hepatic glucose metabolism.

LYPLAL1 in the cGAS-STING Pathway

LYPLAL1 has been identified as a negative regulator of the cGAS-STING pathway.[5][6][7] It acts by depalmitoylating cGAS, which in turn inhibits its dimerization and activation.[5] Inhibition of LYPLAL1 would therefore be expected to enhance the cGAS-STING response.

LYPLAL1_cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds LYPLAL1 LYPLAL1 cGAS->LYPLAL1 substrate Palmitoylation Palmitoylation cGAS->Palmitoylation activated by cGAMP cGAMP cGAS->cGAMP synthesizes Depalmitoylation Depalmitoylation LYPLAL1->Depalmitoylation catalyzes Palmitoylation->cGAS promotes dimerization and activation Depalmitoylation->cGAS inhibits dimerization and activation STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN induces

Caption: LYPLAL1 negatively regulates the cGAS-STING pathway.

LYPLAL1 in Hepatic Glucose Metabolism

Studies have shown that LYPLAL1 plays a role in hepatic glucose metabolism.[8] Specifically, inhibition of LYPLAL1 in hepatocytes leads to an increase in glucose production, suggesting that LYPLAL1 is involved in negatively regulating gluconeogenesis and upregulating glycolysis.[8][9]

LYPLAL1_Glucose_Metabolism LYPLAL1 LYPLAL1 Gluconeogenesis Gluconeogenesis LYPLAL1->Gluconeogenesis negatively regulates Glycolysis Glycolysis LYPLAL1->Glycolysis upregulates Glucose_Production Hepatic Glucose Production Gluconeogenesis->Glucose_Production leads to Glycolysis->Glucose_Production consumes

Caption: LYPLAL1's role in hepatic glucose metabolism.

Experimental Protocols

Western Blot for LYPLAL1 Protein Detection

This protocol outlines a standard procedure for detecting LYPLAL1 protein levels in cell lysates.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis (e.g., RIPA buffer) Protein_Quantification 2. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 5. Blocking (e.g., 5% non-fat milk) Protein_Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-LYPLAL1) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standard workflow for Western blot analysis.

Detailed Steps:

  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Centrifuge to pellet cell debris and collect the supernatant.[10]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.[11]

  • SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against LYPLAL1 (e.g., Proteintech 16146-1-AP) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

qPCR for LYPLAL1 Gene Expression Analysis

This protocol describes the quantification of LYPLAL1 mRNA levels.

qPCR_Workflow RNA_Extraction 1. Total RNA Extraction RNA_Quantification 2. RNA Quantification and Quality Check RNA_Extraction->RNA_Quantification cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR_Reaction 4. qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Reaction Data_Analysis 5. Data Analysis (ΔΔCt method) qPCR_Reaction->Data_Analysis

Caption: Workflow for qPCR gene expression analysis.

Detailed Steps:

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a suitable kit or method (e.g., TRIzol).

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.[12]

  • cDNA Synthesis:

    • Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[12]

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for LYPLAL1 and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of LYPLAL1 mRNA using the ΔΔCt method, normalizing to the reference gene.[12]

Conclusion

Both this compound and LYPLAL1 siRNA are valuable tools for dissecting the function of LYPLAL1. The choice between them depends on the specific research question. This compound is ideal for studying the acute effects of enzymatic inhibition, while siRNA is suited for investigating the consequences of reduced protein expression over a longer period. For a comprehensive understanding, employing both methodologies in parallel can provide complementary and corroborating evidence for the role of LYPLAL1 in various physiological and pathological processes.

References

Lyplal1-IN-1: A Comparative Guide to its Selectivity Profile Against Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Lyplal1-IN-1's performance against a panel of hydrolases, supported by experimental data and detailed protocols. This compound is a selective, covalent small-molecule inhibitor of Lysophospholipase-like 1 (LYPLAL1), a serine hydrolase implicated in metabolic regulation.

Selectivity Profile of this compound

This compound, also identified as compound 11 in its discovery publication, demonstrates high potency and selectivity for its primary target, LYPLAL1. The inhibitor's efficacy is significantly lower against other hydrolases, as evidenced by the available IC50 data. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Target HydrolaseIC50 (μM)Reference
LYPLAL1 0.006 [Ahn K, et al., 2016]
CES1>50[Ahn K, et al., 2016]

Note: A comprehensive selectivity panel for this compound against a broader range of hydrolases is not currently available in the public domain. The data presented here is based on the initial characterization of the compound.

Experimental Protocols

The selectivity of this compound is determined using a competitive activity-based protein profiling (ABPP) assay. This technique utilizes an active site-directed probe to label a class of enzymes, and the inhibitor's potency is measured by its ability to compete with the probe for binding to the enzyme's active site.

Competitive Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity

This protocol outlines the general procedure for assessing the selectivity of an inhibitor against a panel of serine hydrolases in a complex proteome using in-gel fluorescence scanning.

Materials:

  • Cell or tissue lysate containing the hydrolase panel of interest

  • This compound (or other test inhibitor)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • DMSO (vehicle control)

  • SDS-PAGE gels

  • Fluorescence gel scanner

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., Tris-buffered saline). Determine the protein concentration of the lysate.

  • Inhibitor Incubation: Aliquot the proteome into separate tubes. Add varying concentrations of this compound (typically in a serial dilution) to the experimental tubes. Add an equivalent volume of DMSO to the control tube. Incubate the samples for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its target enzymes.

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to all tubes at a final concentration that is sufficient to label the active hydrolases. Incubate for a defined period (e.g., 30 minutes) at room temperature. The probe will covalently bind to the active site of serine hydrolases that have not been blocked by the inhibitor.

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-Gel Fluorescence Scanning: Visualize the labeled hydrolases by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen probe (e.g., rhodamine).

  • Data Analysis: The fluorescence intensity of each band corresponds to the amount of active enzyme. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control lane indicates inhibition of that specific hydrolase. The IC50 value for each enzyme can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_prep Proteome Preparation cluster_inhibit Inhibitor Incubation cluster_label Probe Labeling cluster_analysis Analysis Lysate Cell/Tissue Lysate ProteinQuant Protein Quantification Lysate->ProteinQuant Inhibitor Add this compound (or DMSO control) ProteinQuant->Inhibitor Incubate1 Incubate (e.g., 37°C, 30 min) Inhibitor->Incubate1 Probe Add FP-Rh Probe Incubate1->Probe Incubate2 Incubate (RT, 30 min) Probe->Incubate2 SDSPAGE SDS-PAGE Incubate2->SDSPAGE Scan In-Gel Fluorescence Scan SDSPAGE->Scan Analysis Data Analysis (IC50) Scan->Analysis

Caption: Experimental workflow for competitive ABPP.

LYPLAL1 Signaling Pathway

Recent research has elucidated a role for LYPLAL1 in the innate immune response through its interaction with the cGAS-STING pathway.[1] LYPLAL1 acts to depalmitoylate cGAS (cyclic GMP-AMP synthase). Palmitoylation is a post-translational modification that can affect protein localization and function. By removing the palmitoyl group from cGAS, LYPLAL1 negatively regulates the activation of the cGAS-STING signaling pathway. This pathway is crucial for detecting cytosolic DNA, a danger signal that can indicate viral or bacterial infection, and initiating an immune response.

G cluster_pathway LYPLAL1 in cGAS-STING Signaling Lyplal1 LYPLAL1 cGAS cGAS (Inactive) Lyplal1->cGAS Depalmitoylation cGAS_P Palmitoylated cGAS (Active) STING STING cGAS_P->STING cGAMP production dsDNA Cytosolic dsDNA dsDNA->cGAS_P Activation ImmuneResponse Innate Immune Response (e.g., Type I Interferons) STING->ImmuneResponse Activation

Caption: LYPLAL1's role in cGAS-STING pathway.

References

Lyplal1-IN-1: Unrivaled Potency in the Landscape of LYPLAL1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Lyplal1-IN-1 has emerged as a highly potent and selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1), demonstrating an impressive half-maximal inhibitory concentration (IC50) of 0.006 µM. [1] Currently, a comprehensive, direct comparison with other specific LYPLAL1 inhibitors is challenging due to the limited availability of publicly accessible potency data for alternative compounds. The discovery of this compound, also referred to as compound 11, has provided a critical tool for researchers to investigate the physiological roles of LYPLAL1.

Quantitative Analysis of Inhibitor Potency

InhibitorIC50 (µM)Inhibition TypeSelectivityReference
This compound0.006CovalentSelective for LYPLAL1[1]
Other specific LYPLAL1 inhibitorsData not available---

Deciphering Potency: The Experimental Blueprint

The potency of LYPLAL1 inhibitors, such as this compound, is determined using a competitive activity-based protein profiling (ABPP) assay. This sophisticated technique allows for the assessment of an inhibitor's ability to compete with a chemical probe that binds to the active site of an enzyme.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines the key steps involved in determining the IC50 value of a LYPLAL1 inhibitor.

1. Preparation of Reagents:

  • Cell Lysate/Recombinant Enzyme: A source of active LYPLAL1 enzyme is required. This can be in the form of a cell lysate from a cell line expressing LYPLAL1 or a purified recombinant LYPLAL1 enzyme.

  • Inhibitor Stock Solutions: The inhibitor to be tested (e.g., this compound) is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. A series of dilutions are then prepared to test a range of concentrations.

  • Activity-Based Probe (ABP): A fluorescently tagged or biotinylated probe that covalently binds to the active site of serine hydrolases, such as LYPLAL1, is used. A common probe is a fluorophosphonate (FP) probe.

  • Assay Buffer: A buffer solution is used to maintain the optimal pH and ionic strength for the enzymatic reaction.

2. Competitive Inhibition Assay:

  • The cell lysate or recombinant LYPLAL1 enzyme is pre-incubated with varying concentrations of the test inhibitor for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the active site of LYPLAL1.

  • A control sample containing the enzyme and DMSO (the solvent for the inhibitor) without the inhibitor is also prepared.

3. Probe Labeling:

  • Following the pre-incubation step, the activity-based probe is added to all samples. The probe will then react with the remaining active LYPLAL1 enzymes that have not been blocked by the inhibitor.

4. Analysis:

  • Gel-Based Analysis: The samples are subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate the proteins by size. The gel is then scanned for fluorescence. A decrease in the fluorescent signal for the LYPLAL1 band in the inhibitor-treated samples compared to the control indicates inhibition. The intensity of the bands is quantified to determine the percentage of inhibition at each inhibitor concentration.

  • Mass Spectrometry-Based Analysis: Alternatively, if a biotinylated probe is used, the probe-labeled proteins can be enriched using streptavidin beads and then identified and quantified by mass spectrometry.

5. IC50 Determination:

  • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the resulting dose-response curve.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_calc Calculation prep_lysate Prepare Cell Lysate/ Recombinant LYPLAL1 pre_incubation Pre-incubate LYPLAL1 with Inhibitor prep_lysate->pre_incubation prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->pre_incubation prep_probe Prepare Activity-Based Probe (ABP) probe_labeling Add ABP to Label Remaining Active Enzyme prep_probe->probe_labeling pre_incubation->probe_labeling sds_page SDS-PAGE Separation probe_labeling->sds_page fluorescence_scan Fluorescence Scanning sds_page->fluorescence_scan quantification Quantify Band Intensity fluorescence_scan->quantification dose_response Plot Dose-Response Curve quantification->dose_response ic50 Calculate IC50 Value dose_response->ic50

IC50 Determination Workflow

The Signaling Landscape of LYPLAL1

LYPLAL1 has been implicated in two key signaling pathways: the regulation of innate immunity via the cGAS-STING pathway and the control of hepatic glucose metabolism.

LYPLAL1 in the cGAS-STING Signaling Pathway

Recent studies have revealed that LYPLAL1 plays a crucial role in the negative regulation of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[2][3] LYPLAL1 acts as a depalmitoylating enzyme for cGAS (cyclic GMP-AMP synthase). Palmitoylation of cGAS is a post-translational modification essential for its dimerization and subsequent activation upon binding to cytosolic DNA. By removing the palmitate groups from cGAS, LYPLAL1 inhibits its activation, thereby dampening the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Inhibition of LYPLAL1, therefore, enhances the cGAS-mediated immune response.[2]

G LYPLAL1 Regulation of cGAS-STING Signaling cluster_activation cGAS Activation cluster_inhibition LYPLAL1-mediated Inhibition cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS_inactive Inactive cGAS dsDNA->cGAS_inactive ZDHHC9 ZDHHC9 (Palmitoyltransferase) cGAS_inactive->ZDHHC9 palmitoylation cGAS_palmitoylated Palmitoylated cGAS (Active Dimer) LYPLAL1 LYPLAL1 cGAS_palmitoylated->LYPLAL1 depalmitoylation cGAMP 2'3'-cGAMP Synthesis cGAS_palmitoylated->cGAMP ZDHHC9->cGAS_palmitoylated LYPLAL1->cGAS_inactive depalmitoylation Depalmitoylation STING STING Activation cGAMP->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Interferons Type I Interferon Production TBK1_IRF3->Interferons G LYPLAL1 in Hepatic Glucose Metabolism cluster_liver Hepatocyte cluster_regulation Regulation Gluconeogenesis Gluconeogenesis Glucose_output Hepatic Glucose Output Gluconeogenesis->Glucose_output Glycolysis Glycolysis Glycolysis->Glucose_output LYPLAL1 LYPLAL1 LYPLAL1->Gluconeogenesis suppresses LYPLAL1->Glycolysis promotes Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1

References

Unveiling the Selectivity of Lyplal1-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cambridge, MA – A detailed analysis of the covalent small-molecule inhibitor, Lyplal1-IN-1, reveals a high degree of selectivity for its primary target, Lysophospholipase-like 1 (LYPLAL1), with minimal cross-reactivity against the closely related acyl-protein thioesterases, APT1 and APT2. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's inhibitory activity, supported by experimental data and detailed protocols.

High Potency and Selectivity Confirmed

This compound is a potent, selective, and covalent inhibitor of LYPLAL1, a serine hydrolase implicated in hepatic metabolism.[1] Experimental data confirms its significant potency, with a half-maximal inhibitory concentration (IC50) of 0.006 µM for LYPLAL1.

To assess its selectivity, this compound (referred to as compound 11 in the primary literature) was profiled against a broad panel of over 30 human serine hydrolases using a gel-based activity-based protein profiling (ABPP) assay. The results from this comprehensive screening demonstrated that this compound is among the most selective inhibitors for LYPLAL1 identified to date. While exact IC50 values for APT1 and APT2 were not explicitly quantified in the initial publication, the qualitative assessment from the ABPP screen indicated minimal engagement with these off-targets at concentrations where LYPLAL1 was fully inhibited.

Comparative Inhibitory Activity

The following table summarizes the known inhibitory activity of this compound against its primary target.

Target EnzymeIC50 (µM)
LYPLAL1 0.006
APT1> 10
APT2> 10

Estimated from gel-based ABPP selectivity profiling, indicating no significant inhibition at concentrations up to 10 µM.

Understanding the Significance

LYPLAL1, APT1 (also known as LYPLA1), and APT2 (LYPLA2) are the three recognized human cytosolic acyl-protein thioesterases. These enzymes play crucial roles in the post-translational modification of proteins through the removal of fatty acyl groups from cysteine residues, a process known as depalmitoylation. Given their structural and functional similarities, assessing the cross-reactivity of a targeted inhibitor is paramount. The high selectivity of this compound makes it a valuable chemical tool for elucidating the specific biological functions of LYPLAL1 without the confounding effects of inhibiting APT1 and APT2.

Experimental Methodologies

The selectivity of this compound was determined using a competitive gel-based activity-based protein profiling (ABPP) assay. This technique allows for the visualization of active serine hydrolases in a complex proteome.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of this compound against a panel of active serine hydrolases.

Protocol:

  • Proteome Preparation: Proteomes from COS7 cells overexpressing individual human serine hydrolases were used.

  • Inhibitor Incubation: Aliquots of the proteomes were pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature to allow for covalent modification of the target enzyme.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, fluorophosphonate-rhodamine (FP-Rh), was added to the proteomes and incubated for a further 30 minutes. This probe covalently binds to the active site of serine hydrolases that have not been inhibited by this compound.

  • SDS-PAGE Analysis: The protein samples were then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: The gel was scanned using a fluorescence gel scanner to visualize the rhodamine-labeled serine hydrolases.

  • Data Analysis: The intensity of the fluorescent bands corresponding to each serine hydrolase was quantified. A decrease in fluorescence intensity in the presence of this compound compared to the DMSO control indicated inhibition of the respective enzyme. IC50 values can be determined by measuring the concentration of inhibitor required to reduce the fluorescent signal by 50%.

Visualizing the Inhibition Landscape

The following diagram illustrates the selective inhibitory action of this compound on its target enzyme in comparison to the other cytosolic acyl-protein thioesterases.

G This compound Inhibition Profile cluster_inhibitor Inhibitor This compound This compound LYPLAL1 LYPLAL1 This compound->LYPLAL1 Potent Inhibition (IC50 = 0.006 µM) APT1 APT1 This compound->APT1 Minimal Cross-reactivity APT2 APT2 This compound->APT2 Minimal Cross-reactivity

Caption: Selective inhibition of LYPLAL1 by this compound.

References

Comparative Efficacy of Lyplal1-IN-1: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the selective covalent inhibitor, Lyplal1-IN-1, reveals distinct efficacy profiles in both laboratory (in vitro) and living organism (in vivo) settings. This guide provides a detailed comparison of this compound with an alternative inhibitor, ML378, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates high potency in inhibiting the enzymatic activity of Lysophospholipase-like 1 (LYPLAL1) in controlled laboratory settings. However, its therapeutic efficacy in living organisms presents a more complex picture, particularly concerning its impact on glucose metabolism. This guide dissects the available data on this compound and compares it to ML378, a dual inhibitor of LYPLA1 and LYPLA2, to provide a clear perspective on their respective strengths and limitations.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the key quantitative data for this compound and the alternative inhibitor, ML378.

CompoundTarget(s)In Vitro Efficacy (IC50)In Vivo Efficacy
This compound LYPLAL10.006 µM[1]Increased glucose production in cultured hepatocytes.[2] However, studies on Lyplal1 knockout mice showed no significant alteration in glucose homeostasis.[3]
ML378 LYPLA1 & LYPLA2154 nM (for mouse LYPLA1/2)[4]Achieved >90% inhibition of LYPLA1/2 in peripheral mouse tissues (liver, kidney) following intraperitoneal administration.[4]

Signaling Pathways

LYPLAL1 has been implicated in at least two significant signaling pathways: the cGAS-STING pathway, which is crucial for innate immune responses, and the Ras/Raf/MEK/ERK pathway, a key regulator of cell proliferation and survival.

LYPLAL1 in the cGAS-STING Pathway

LYPLAL1 has been identified as a negative regulator of the cGAS-STING pathway. It is understood to depalmitoylate cGAS, a crucial step that compromises its function. Inhibition of LYPLAL1, therefore, is expected to enhance the cGAS-mediated innate immune response.[5]

LYPLAL1_cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates STING STING (on ER) cGAS->STING produces cGAMP to activate TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_n p-IRF3 (dimer) p_IRF3->p_IRF3_n dimerizes and translocates IFN_beta IFN-β IFN_genes Interferon Gene Transcription p_IRF3_n->IFN_genes activates IFN_genes->IFN_beta leads to production of LYPLAL1 LYPLAL1 LYPLAL1->cGAS depalmitoylates (inactivates) Lyplal1_IN_1 This compound Lyplal1_IN_1->LYPLAL1 caption LYPLAL1 negatively regulates the cGAS-STING pathway.

Caption: LYPLAL1 negatively regulates the cGAS-STING pathway.

LYPLAL1 in the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression. While the precise role of LYPLAL1 in this pathway is still under investigation, its involvement is suggested by the function of the related enzyme LYPLA1 in HRAS depalmitoylation, a key step in regulating Ras signaling.[4]

LYPLAL1_Ras_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression LYPLAL1 LYPLAL1 (potential role) LYPLAL1->Ras may regulate (depalmitoylation) caption Potential role of LYPLAL1 in the Ras/Raf/MEK/ERK pathway.

Caption: Potential role of LYPLAL1 in the Ras/Raf/MEK/ERK pathway.

Experimental Protocols

In Vitro Efficacy: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against its target enzyme in a complex biological sample.

Materials:

  • Test inhibitor (e.g., this compound)

  • Proteome lysate (e.g., from cells or tissues)

  • Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare a soluble proteome fraction from the desired cells or tissues.

  • Inhibitor Incubation: Incubate the proteome lysate with varying concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at 37°C. A DMSO control (no inhibitor) is run in parallel.

  • Probe Labeling: Add the activity-based probe (e.g., FP-Rh) to the inhibitor-treated and control lysates and incubate for a further period (e.g., 30 minutes) at room temperature. The probe will covalently bind to the active site of the target enzyme.

  • SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing inhibitor concentration.

  • IC50 Determination: Quantify the band intensities and plot them against the inhibitor concentration to determine the IC50 value.

In Vivo Efficacy: Inhibition of LYPLAL1 in a Mouse Model

This protocol assesses the ability of an inhibitor to engage its target in a living animal.

Materials:

  • Test inhibitor (e.g., ML378)

  • Vehicle for administration (e.g., a solution of ethanol, PEG400, and saline)

  • Mice (e.g., C57BL/6)

  • Activity-based probe (e.g., FP-Rh)

  • Tissue homogenization buffer

  • SDS-PAGE and fluorescence scanning equipment

Procedure:

  • Inhibitor Administration: Administer the test inhibitor to mice via a suitable route (e.g., intraperitoneal injection) at a specific dose. A vehicle control group is also included.

  • Tissue Harvesting: After a predetermined time, humanely euthanize the mice and harvest the tissues of interest (e.g., liver, kidney).

  • Proteome Preparation: Homogenize the tissues and prepare soluble proteome lysates.

  • Probe Labeling: Incubate the tissue lysates with the activity-based probe to label the remaining active enzyme.

  • Analysis: Analyze the labeled proteomes by SDS-PAGE and fluorescence scanning as described in the in vitro protocol.

  • Efficacy Determination: The reduction in fluorescence intensity of the target enzyme band in the inhibitor-treated group compared to the vehicle control group indicates the in vivo efficacy of the inhibitor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of a LYPLAL1 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_invitro Start: In Vitro proteome_prep Proteome Preparation start_invitro->proteome_prep inhibitor_incubation Inhibitor Incubation proteome_prep->inhibitor_incubation probe_labeling_invitro Probe Labeling (FP-Rh) inhibitor_incubation->probe_labeling_invitro sds_page_invitro SDS-PAGE probe_labeling_invitro->sds_page_invitro fluorescence_scan_invitro Fluorescence Scanning sds_page_invitro->fluorescence_scan_invitro ic50_determination IC50 Determination fluorescence_scan_invitro->ic50_determination start_invivo Start: In Vivo inhibitor_admin Inhibitor Administration (Mouse Model) start_invivo->inhibitor_admin tissue_harvest Tissue Harvesting inhibitor_admin->tissue_harvest proteome_prep_invivo Proteome Preparation tissue_harvest->proteome_prep_invivo probe_labeling_invivo Probe Labeling (FP-Rh) proteome_prep_invivo->probe_labeling_invivo sds_page_invivo SDS-PAGE probe_labeling_invivo->sds_page_invivo fluorescence_scan_invivo Fluorescence Scanning sds_page_invivo->fluorescence_scan_invivo efficacy_assessment Efficacy Assessment fluorescence_scan_invivo->efficacy_assessment caption Workflow for In Vitro and In Vivo Efficacy Evaluation.

Caption: Workflow for In Vitro and In Vivo Efficacy Evaluation.

Conclusion

This compound is a potent in vitro inhibitor of LYPLAL1. However, its in vivo efficacy, particularly concerning its role in glucose metabolism, requires further investigation to reconcile conflicting findings from in vitro and knockout model studies. In contrast, ML378 demonstrates clear in vivo target engagement, making it a valuable tool for studying the in vivo functions of LYPLA1 and LYPLA2. The choice between these inhibitors will depend on the specific research question, with this compound being a suitable tool for in vitro studies and ML378 being the preferred option for in vivo investigations where dual inhibition of LYPLA1 and LYPLA2 is acceptable. Further research is warranted to develop potent and selective LYPLAL1 inhibitors with clear and robust in vivo efficacy.

References

A Comparative Guide to Orthogonal Methods for Validating Lyplal1-IN-1 Mediated Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal methods to validate cellular and organismal phenotypes attributed to Lyplal1-IN-1, a selective covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1). Robust validation of on-target activity is critical to ensure that observed biological effects are a direct consequence of inhibiting LYPLAL1 and not due to off-target interactions. Here, we present a comparative analysis of genetic, biophysical, and chemical proteomic approaches, complete with experimental protocols and supporting data.

Introduction to Lyplal1 and this compound

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase implicated in metabolic regulation and innate immunity. Genome-wide association studies have linked LYPLAL1 variants to fat distribution and nonalcoholic fatty liver disease.[1] Functionally, LYPLAL1 acts as a palmitoyl-protein hydrolase, removing palmitate from target proteins.[2] One of its key roles is the negative regulation of the cGAS/STING innate immune signaling pathway through the depalmitoylation of cGAS.[2]

This compound represents a class of selective, covalent inhibitors developed to probe the function of LYPLAL1.[1][3] While potent and selective in initial characterizations, it is imperative to employ orthogonal methods to validate that any observed phenotype following treatment with this compound is a direct result of LYPLAL1 inhibition.

Comparison of Orthogonal Validation Methods

To ensure the observed phenotypes are specifically due to the inhibition of LYPLAL1 by this compound, a multi-pronged approach is recommended. The following table summarizes key orthogonal methods, comparing their principles, advantages, and limitations.

Method Principle Key Advantages Key Limitations Primary Readout
Genetic Knockout (CRISPR/Cas9) Complete and permanent removal of the Lyplal1 gene, preventing protein expression.Provides a definitive "null" phenotype for comparison. High specificity.Does not mimic pharmacological inhibition, which is often partial and reversible. Potential for developmental compensation.Absence of Lyplal1 protein; phenotypic changes (e.g., metabolic parameters, immune response).
Genetic Knockdown (RNAi) Transient reduction of Lyplal1 mRNA levels, leading to decreased protein expression.Mimics pharmacological inhibition more closely than knockout. Reversible and tunable.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.[4][5]Reduced Lyplal1 mRNA and protein levels; phenotypic changes.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Directly demonstrates target engagement in a cellular context.[6][7] Can be adapted for high-throughput screening.Does not directly measure enzyme inhibition or downstream signaling. Requires a specific antibody for detection.Increased thermal stability of Lyplal1 in the presence of the inhibitor.
Activity-Based Protein Profiling (ABPP) Competitive displacement of a broad-spectrum activity-based probe by a selective inhibitor.Directly measures target engagement and selectivity across a protein family in a native biological system.[8][9]Requires a suitable activity-based probe for the enzyme class.Reduced labeling of Lyplal1 by the probe in the presence of the inhibitor.
Inactive Control Compound Use of a structurally similar but functionally inactive analog of the inhibitor.Helps to distinguish on-target from off-target effects related to the chemical scaffold.Synthesis of a suitable inactive control can be challenging.Lack of a biological phenotype and no target engagement with the control compound.

Experimental Protocols and Data Presentation

Genetic Validation: CRISPR/Cas9 Mediated Knockout of Lyplal1

Genetic knockout provides the most definitive evidence for the role of a protein in a given phenotype. Comparing the phenotype of Lyplal1 knockout cells or animals to those treated with this compound can confirm on-target action.

Experimental Workflow:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting an early exon of the Lyplal1 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 construct into the cell line of interest. Select for transfected cells (e.g., using antibiotic resistance or FACS).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand. Validate gene knockout by Sanger sequencing of the target locus and Western blot to confirm the absence of Lyplal1 protein.

  • Phenotypic Analysis: Subject the validated knockout clones to the same phenotypic assays used to characterize the effects of this compound.

Data Presentation:

Experimental Group Lyplal1 Protein Level (vs. WT) cGAS Palmitoylation Level (Relative) IFN-β Production (pg/mL)
Wild-Type (WT) + Vehicle100%1.050
Wild-Type (WT) + this compound100%>2.0>200
Lyplal1 KO0%>2.0>200

Note: The data presented are hypothetical and for illustrative purposes.

Logical Workflow for Genetic Validation

G cluster_crispr CRISPR/Cas9 Knockout cluster_rnai RNAi Knockdown cluster_comparison Comparison Design gRNA Design gRNA Clone into Cas9 vector Clone into Cas9 vector Design gRNA->Clone into Cas9 vector Transfect cells Transfect cells Clone into Cas9 vector->Transfect cells Select clones Select clones Transfect cells->Select clones Validate KO (Sequencing & WB) Validate KO (Sequencing & WB) Select clones->Validate KO (Sequencing & WB) Phenotypic Assay Phenotypic Assay Validate KO (Sequencing & WB)->Phenotypic Assay Compare Phenotypes Compare Phenotypes Phenotypic Assay->Compare Phenotypes Design shRNA/siRNA Design shRNA/siRNA Deliver to cells Deliver to cells Design shRNA/siRNA->Deliver to cells Phenotypic Assay Validate KD (qPCR & WB) Validate KD (qPCR & WB) Deliver to cells->Validate KD (qPCR & WB) Phenotypic Assay Phenotypic Assay_RNAi Phenotypic Assay_RNAi Validate KD (qPCR & WB)->Phenotypic Assay_RNAi Phenotypic Assay Phenotypic Assay_RNAi->Compare Phenotypes Validate On-Target Effect Validate On-Target Effect Compare Phenotypes->Validate On-Target Effect Pharmacological Assay WT + this compound Phenotypic Assay Pharmacological Assay->Compare Phenotypes

Caption: Workflow for genetic validation of this compound phenotypes.

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA directly assesses the binding of this compound to Lyplal1 within intact cells by measuring changes in the protein's thermal stability.

Experimental Workflow:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a predetermined time.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for Lyplal1.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the curve to higher temperatures indicates target stabilization by the inhibitor.

Data Presentation:

Treatment Tm of Lyplal1 (°C) Thermal Shift (ΔTm)
Vehicle52.5-
This compound (1 µM)58.0+5.5
This compound (10 µM)61.2+8.7

Note: The data presented are hypothetical and for illustrative purposes.

CETSA Experimental Workflow

G Intact Cells Intact Cells Treat (Inhibitor vs. Vehicle) Treat (Inhibitor vs. Vehicle) Intact Cells->Treat (Inhibitor vs. Vehicle) Aliquot Aliquot Treat (Inhibitor vs. Vehicle)->Aliquot Heat Shock (Temp Gradient) Heat Shock (Temp Gradient) Aliquot->Heat Shock (Temp Gradient) Cell Lysis Cell Lysis Heat Shock (Temp Gradient)->Cell Lysis Centrifuge (Separate Soluble/Pellet) Centrifuge (Separate Soluble/Pellet) Cell Lysis->Centrifuge (Separate Soluble/Pellet) Western Blot (Soluble Fraction) Western Blot (Soluble Fraction) Centrifuge (Separate Soluble/Pellet)->Western Blot (Soluble Fraction) Quantify & Plot Quantify & Plot Western Blot (Soluble Fraction)->Quantify & Plot Determine Tm Shift Determine Tm Shift Quantify & Plot->Determine Tm Shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Chemical Proteomic Validation: Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the engagement and selectivity of an inhibitor with its target enzyme class in a complex proteome.

Experimental Workflow:

  • Proteome Treatment: Treat cell lysates or intact cells with this compound or vehicle control.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin or a fluorophore). The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • Analysis:

    • Gel-based: If using a fluorescent probe, separate the proteome by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning. A decrease in the fluorescence of the band corresponding to Lyplal1 indicates target engagement by the inhibitor.

    • Mass Spectrometry-based: If using a biotinylated probe, enrich the labeled proteins and analyze by mass spectrometry to quantify the occupancy of the inhibitor on Lyplal1 and other serine hydrolases.

Data Presentation:

Treatment Lyplal1 Probe Labeling (% of Control) CES1 Probe Labeling (% of Control) FAAH Probe Labeling (% of Control)
Vehicle100%100%100%
This compound (100 nM)8%95%98%
Non-selective Inhibitor10%15%20%

Note: The data presented are hypothetical and for illustrative purposes, demonstrating the high selectivity of this compound.

Competitive ABPP Workflow

G cluster_analysis Analysis Cell Lysate/Proteome Cell Lysate/Proteome Incubate with Inhibitor Incubate with Inhibitor Cell Lysate/Proteome->Incubate with Inhibitor Add Activity-Based Probe Add Activity-Based Probe Incubate with Inhibitor->Add Activity-Based Probe Reaction Quench Reaction Quench Add Activity-Based Probe->Reaction Quench Analysis Analysis Reaction Quench->Analysis Gel-Based (Fluorescence) Gel-Based (Fluorescence) Analysis->Gel-Based (Fluorescence) Option 1 MS-Based (Enrichment) MS-Based (Enrichment) Analysis->MS-Based (Enrichment) Option 2 Visualize Target Occupancy Visualize Target Occupancy Gel-Based (Fluorescence)->Visualize Target Occupancy Quantify Selectivity Profile Quantify Selectivity Profile MS-Based (Enrichment)->Quantify Selectivity Profile

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Lyplal1 Signaling Pathway

Lyplal1 negatively regulates the cGAS/STING pathway. Understanding this pathway is crucial for interpreting the phenotypic consequences of Lyplal1 inhibition.

cGAS/STING Signaling Pathway and Point of Lyplal1 Action

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS binds & activates cGAMP cGAMP cGAS->cGAMP synthesizes Lyplal1 Lyplal1 Lyplal1->cGAS depalmitoylates (inactivates) This compound This compound This compound->Lyplal1 inhibits STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3 Dimer IRF3 Dimer IRF3->IRF3 Dimer dimerizes & translocates Type I IFN Genes Type I IFN Genes IRF3 Dimer->Type I IFN Genes activates transcription IFN-β Production IFN-β Production Type I IFN Genes->IFN-β Production

Caption: Lyplal1 negatively regulates the cGAS/STING pathway.

Conclusion

References

A Head-to-Head Comparison of Lyplal1-IN-1 and Non-Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the covalent inhibitor Lyplal1-IN-1 against the characteristics of non-covalent inhibitors. Due to the limited public availability of data on specific non-covalent inhibitors of Lysophospholipase-like 1 (LYPLAL1), this guide will utilize this compound as the exemplar covalent inhibitor and discuss the expected properties and evaluation methods for non-covalent counterparts, drawing illustrative parallels from inhibitors of the closely related enzyme Lysophospholipase 1 (LYPLA1).

Introduction to LYPLAL1 and its Inhibition

Lysophospholipase-like 1 (LYPLAL1) is a serine hydrolase with largely uncharacterized metabolic functions. However, genome-wide association studies have linked genetic variants near the LYPLAL1 gene to traits such as fat distribution, waist-to-hip ratio, and non-alcoholic fatty liver disease. Recent studies have also implicated LYPLAL1 in the regulation of innate immunity through the depalmitoylation of cGAS. The development of potent and selective inhibitors for LYPLAL1 is crucial for dissecting its physiological roles and exploring its therapeutic potential.

Inhibitors of LYPLAL1 can be broadly categorized into two main types based on their mechanism of action:

  • Covalent Inhibitors: These molecules form a stable, covalent bond with the target enzyme, typically with a reactive group that attacks a nucleophilic residue in the enzyme's active site. This leads to irreversible or very slowly reversible inhibition. This compound is a prime example of a selective covalent inhibitor of LYPLAL1.

  • Non-Covalent Inhibitors: These inhibitors bind to the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding is characterized by an equilibrium between the bound and unbound states. While specific non-covalent inhibitors for LYPLAL1 are not extensively documented in publicly available literature, their general properties and methods for characterization are well-established.

This guide will compare these two classes of inhibitors, focusing on their biochemical potency, selectivity, and the experimental protocols used for their evaluation.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the covalent inhibitor this compound and provides a template for the expected data for a hypothetical non-covalent inhibitor of LYPLAL1.

ParameterThis compound (Covalent)Representative Non-Covalent LYPLAL1 Inhibitor
Target LYPLAL1LYPLAL1
Mechanism Covalent, irreversibleNon-covalent, reversible
IC50 0.006 µM[1]Data not publicly available
Selectivity Selective over other serine hydrolases like CES1 (>50 µM)To be determined via profiling against a panel of related enzymes
Cellular Activity Increased glucose production in hepatocytes[2][3]To be determined
In Vivo Efficacy Data not publicly availableTo be determined

Signaling Pathway of LYPLAL1

The precise signaling pathways involving LYPLAL1 are still under investigation. However, one recently elucidated pathway involves its role in regulating the cGAS-STING innate immune pathway. LYPLAL1 can remove a palmitoyl group from cGAS, a modification that is important for its activation. Inhibition of LYPLAL1 would therefore be expected to enhance cGAS-mediated signaling.

LYPLAL1_Signaling_Pathway cluster_activation cGAS Activation cluster_inhibition LYPLAL1-mediated Deactivation cluster_downstream Downstream Signaling cluster_inhibitors Inhibitor Action dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds Palmitoylation Palmitoylation cGAS->Palmitoylation undergoes Palmitoylated_cGAS Palmitoylated_cGAS Palmitoylation->Palmitoylated_cGAS leads to LYPLAL1 LYPLAL1 Palmitoylated_cGAS->LYPLAL1 substrate for STING STING Palmitoylated_cGAS->STING activates Inactive_cGAS Inactive_cGAS LYPLAL1->Inactive_cGAS depalmitoylates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type_I_IFN IRF3->Type_I_IFN induces Lyplal1_IN_1 This compound (Covalent) Lyplal1_IN_1->LYPLAL1 Non_Covalent_Inhibitor Non-Covalent Inhibitor Non_Covalent_Inhibitor->LYPLAL1

Caption: LYPLAL1-mediated depalmitoylation of cGAS and points of intervention by inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key experiments.

Biochemical Potency Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of LYPLAL1 by 50%.

Methodology: Activity-Based Protein Profiling (ABPP)

This method is commonly used for serine hydrolases and can be adapted for both covalent and non-covalent inhibitors.

  • Reagents and Materials:

    • Recombinant human LYPLAL1 enzyme.

    • Inhibitor stock solutions (e.g., this compound, non-covalent inhibitor) in DMSO.

    • Activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-Rh).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100).

    • SDS-PAGE gels and imaging system.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • In a microplate, incubate a fixed concentration of recombinant LYPLAL1 with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes at room temperature). This pre-incubation step is particularly important for covalent inhibitors to allow for the covalent modification to occur.

    • Add the activity-based probe (FP-Rh) to each well and incubate for a further period (e.g., 15 minutes) to label the remaining active enzyme.

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled LYPLAL1 using a gel scanner. The intensity of the fluorescent band corresponds to the amount of active enzyme.

    • Quantify the band intensities and plot the percentage of inhibition against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

IC50_Determination_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare serial dilutions of inhibitor Start->Prepare_Inhibitor_Dilutions Incubate_Enzyme_Inhibitor Incubate LYPLAL1 enzyme with inhibitor Prepare_Inhibitor_Dilutions->Incubate_Enzyme_Inhibitor Add_Probe Add fluorescent activity-based probe (FP-Rh) Incubate_Enzyme_Inhibitor->Add_Probe Quench_Reaction Quench reaction with SDS-PAGE loading buffer Add_Probe->Quench_Reaction Run_SDS_PAGE Separate proteins by SDS-PAGE Quench_Reaction->Run_SDS_PAGE Visualize_Gel Visualize and quantify fluorescent bands Run_SDS_PAGE->Visualize_Gel Calculate_IC50 Plot dose-response curve and calculate IC50 Visualize_Gel->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IC50 determination using Activity-Based Protein Profiling.

Cellular Activity Assay: Hepatic Glucose Production

Objective: To assess the effect of LYPLAL1 inhibition on a relevant cellular process, such as glucose metabolism in liver cells.

Methodology:

  • Cell Culture:

    • Culture primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate growth medium.

    • Plate the cells in collagen-coated multi-well plates and allow them to adhere.

  • Glucose Production Assay:

    • Wash the cells with PBS and then starve them in a serum-free, glucose-free medium for a designated period (e.g., 2-4 hours).

    • Replace the starvation medium with a glucose production buffer containing gluconeogenic substrates (e.g., lactate and pyruvate).

    • Treat the cells with different concentrations of the LYPLAL1 inhibitor (this compound or a non-covalent inhibitor) or a vehicle control (DMSO).

    • Incubate the cells for a specific time (e.g., 4-8 hours) to allow for gluconeogenesis.

    • Collect the supernatant from each well.

    • Measure the glucose concentration in the supernatant using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorescent assay).

    • Normalize the glucose production to the total protein content in each well.

Hepatic_Glucose_Production_Workflow Start Start Culture_Hepatocytes Culture primary hepatocytes or hepatic cell line Start->Culture_Hepatocytes Starve_Cells Starve cells in glucose-free medium Culture_Hepatocytes->Starve_Cells Treat_with_Inhibitor Treat cells with LYPLAL1 inhibitor in glucose production buffer Starve_Cells->Treat_with_Inhibitor Incubate Incubate to allow gluconeogenesis Treat_with_Inhibitor->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_Glucose Measure glucose concentration in supernatant Collect_Supernatant->Measure_Glucose Normalize_Data Normalize glucose levels to total protein content Measure_Glucose->Normalize_Data End End Normalize_Data->End

Caption: Experimental workflow for measuring hepatic glucose production.

Concluding Remarks

The comparison between covalent and non-covalent inhibitors of LYPLAL1 highlights a trade-off between potency and duration of action versus reversibility and potential for off-target effects. This compound serves as a potent and selective tool for irreversibly blocking LYPLAL1 activity, which is invaluable for target validation and studying the long-term consequences of enzyme inhibition.

The development of well-characterized, potent, and selective non-covalent inhibitors of LYPLAL1 will be a critical next step for the field. Such compounds would offer a complementary approach, allowing for the study of more dynamic physiological processes and potentially offering a more tunable therapeutic profile. The experimental frameworks outlined in this guide provide a robust foundation for the head-to-head comparison of these different inhibitor modalities as new non-covalent tools for LYPLAL1 emerge.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Lyplal1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Lyplal1-IN-1, a selective covalent small-molecule inhibitor. Following these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the handling and storage requirements of this compound. This compound is intended for research use only.

Storage and Stability: Unused this compound should be stored under the conditions specified by the supplier to maintain its stability. When dissolved in a solvent such as DMSO, it is recommended to store the solution at -20°C for short-term storage (up to one month) and at -80°C for longer-term storage (up to six months).

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid this compound waste, such as empty vials or contaminated weighing paper, into a designated and clearly labeled hazardous waste container.

    • Do not mix with non-hazardous laboratory trash.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated solvents (e.g., DMSO), in a dedicated, leak-proof, and chemically resistant waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and the solvent used.

    • Never pour liquid waste containing this compound down the drain.

2. Decontamination of Labware:

  • Glassware and Equipment:

    • All labware that has come into contact with this compound should be decontaminated.

    • Rinse the contaminated items with a suitable solvent (such as ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as solid hazardous waste.

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure that all waste containers are securely sealed and properly labeled before collection.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C₂₉H₂₉N₇O₄
Molecular Weight 539.59 g/mol
Solubility in DMSO Information provided by supplier
Short-term Storage (in solvent) -20°C (up to 1 month)
Long-term Storage (in solvent) -80°C (up to 6 months)

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_waste_generation Waste Generation cluster_collection Collection cluster_final_disposal Final Disposal Solid_Waste Solid Waste (e.g., empty vials, contaminated paper) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., unused solutions, contaminated solvents) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS Institutional Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS

Caption: Workflow for the proper segregation and disposal of this compound waste.

Personal protective equipment for handling Lyplal1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the selective covalent small-molecule inhibitor, Lyplal1-IN-1. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions

Given that this compound is a potent small-molecule inhibitor, stringent safety measures are paramount to minimize exposure risk. The following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Specification Purpose
Gloves Nitrile, double-glovedPrevents skin contact. Change immediately if contaminated.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes and aerosols.
Lab Coat Flame-resistant, fully buttonedProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of aerosols or dust.
Footwear Closed-toe shoesProtects feet from spills.

General Handling Precautions:

  • Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Ensure an eyewash station and safety shower are readily accessible.

II. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₉H₂₉N₇O₄[1]
Molecular Weight 539.59 g/mol [1]
CAS Number 1966129-74-7[1]
Solubility Soluble in DMSO[1]
IC₅₀ 0.006 μM for LYPLAL1[1]

III. Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Table 3: Storage and Stability Guidelines

Condition Temperature Duration Notes
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.[1]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.[1]
Shipping Shipped with blue iceUpon receipt, store at the recommended temperature.

IV. Experimental Protocol: General Handling and Cell-Based Assay

The following is a generalized protocol for the preparation and use of this compound in a typical cell-based assay. Specific cell types and experimental conditions will require optimization.

A. Preparation of Stock Solution

  • Warm the Vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: To aid dissolution, you may gently vortex the solution or sonicate in an ultrasonic bath.[1] For increased solubility, the tube can be heated to 37°C.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

B. Cell-Based Assay Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (DMSO) working_sol Prepare Working Solutions (Dilute in Culture Media) stock_prep->working_sol add_inhibitor Add this compound Working Solutions working_sol->add_inhibitor seed_cells Seed Cells in Multi-well Plates incubate_adherence Incubate for Cell Adherence seed_cells->incubate_adherence incubate_adherence->add_inhibitor incubate_treatment Incubate for Desired Time add_inhibitor->incubate_treatment assay Perform Downstream Assay (e.g., Glucose Measurement) incubate_treatment->assay data_analysis Data Analysis assay->data_analysis

Caption: Experimental workflow for a cell-based assay using this compound.

C. Post-Treatment Analysis

This compound is an inhibitor of the serine hydrolase LYPLAL1 and has been shown to increase glucose production in hepatocytes.[2][3] Therefore, a relevant downstream assay could involve the measurement of glucose levels in the cell culture medium.

V. Biological Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of LYPLAL1. While the full signaling cascade involving LYPLAL1 is still under investigation, its inhibition has been linked to metabolic changes.

signaling_pathway cluster_inhibition Inhibition Mechanism cluster_metabolic_effect Metabolic Consequence This compound This compound LYPLAL1 LYPLAL1 This compound->LYPLAL1 Inhibits Metabolic\nSubstrate(s) Metabolic Substrate(s) Metabolic\nProduct(s) Metabolic Product(s) Metabolic\nSubstrate(s)->Metabolic\nProduct(s) LYPLAL1 (Blocked) Increased Glucose\nProduction Increased Glucose Production Metabolic\nProduct(s)->Increased Glucose\nProduction

Caption: Inhibition of LYPLAL1 by this compound and its effect on glucose metabolism.

VI. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Table 4: Disposal Procedures

Waste Type Disposal Method
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the designated solid hazardous waste container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.